Chemical structure and properties of 1-(Furan-2-carbonyl)piperidin-4-one
This guide serves as a technical monograph for 1-(Furan-2-carbonyl)piperidin-4-one , a pivotal heterocyclic building block in medicinal chemistry.[1] It is designed to provide actionable insights for synthetic planning a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for 1-(Furan-2-carbonyl)piperidin-4-one , a pivotal heterocyclic building block in medicinal chemistry.[1] It is designed to provide actionable insights for synthetic planning and structure-activity relationship (SAR) development.
In the landscape of drug discovery, 1-(Furan-2-carbonyl)piperidin-4-one represents a "privileged scaffold precursor."[1] It combines a pharmacologically active furan moiety with a versatile piperidinone core, linked via a rigid amide bond. Unlike flexible benzyl-amine linkers, the furan-2-carbonyl motif restricts conformational freedom, often improving binding selectivity in protein pockets.[1] This compound is primarily utilized as a divergence point for synthesizing ST2 inhibitors , antimicrobial agents , and neuroactive ligands via modifications at the C4-ketone position.
Chemical Structure & Physicochemical Profile[2][3][4][5][6]
Structural Analysis
The molecule consists of three distinct functional zones:
The Furan Ring: An aromatic, electron-rich bioisostere for phenyl groups. It acts as a hydrogen bond acceptor (via the ether oxygen) and participates in
stacking, though it is metabolically more labile than benzene (prone to oxidative ring opening).
The Amide Linker: A planar, rigid connector that locks the orientation of the furan ring relative to the piperidine chair.
The Piperidin-4-one Core: The reactive "warhead" for derivatization. The ketone is highly electrophilic and sterically accessible, making it ideal for rapid library generation.
Physicochemical Properties Table
Property
Value
Context for Drug Design
Molecular Formula
Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1]
Molecular Weight
193.20 g/mol
Leaves ample mass "budget" for derivatization ( Da rule).
LogP (Predicted)
~0.2 - 0.5
Highly soluble; derivatives likely to remain within Lipinski compliance.
H-Bond Donors
0
The core itself has no donors, improving membrane permeability.
H-Bond Acceptors
3
Ketone, Amide Carbonyl, Furan Oxygen.
Topological Polar Surface Area (TPSA)
~43
Well within the range for CNS penetration ().
Synthetic Pathways & Production Protocols
The synthesis of 1-(Furan-2-carbonyl)piperidin-4-one is a classic amide coupling.[1] However, the choice of reagents dictates the purity profile and scalability.
Method A: Schotten-Baumann Acylation (Scalable)
This method is preferred for multi-gram scale synthesis due to low cost and ease of purification.
Preparation: Suspend 4-piperidone HCl (1.0 eq) in dry DCM under
atmosphere.
Base Addition: Cool to
. Add (2.5 eq) dropwise. The solution will become heterogeneous as the free base is liberated.
Acylation: Add Furoyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature
to prevent bis-acylation or polymerization.
Workup: Warm to room temperature (RT) and stir for 3 hours. Quench with saturated
. Wash the organic layer with 1M HCl (to remove unreacted piperidone) and brine.
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: Peptide Coupling (Mild)
Preferred when using substituted furan derivatives that are acid-sensitive.
Reagents: 2-Furoic acid, EDC
HCl, HOBt, DIPEA, DMF.
Protocol:
Dissolve 2-furoic acid (1.0 eq) in DMF.
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq); stir for 30 min to activate the acid.
Add 4-piperidone HCl (1.0 eq) followed by DIPEA (3.0 eq).
Stir at RT for 12-16 hours. Standard aqueous workup yields the product.
Visualization: Synthetic Workflow
Figure 1: Schotten-Baumann synthesis pathway for the target scaffold.[1]
Reactivity & Derivatization Strategies
The value of this scaffold lies in its divergent reactivity . The C4-ketone is the primary handle for generating chemical libraries.
A. Reductive Amination (The "Workhorse" Reaction)
This is the most common transformation, converting the ketone into a secondary or tertiary amine. This creates the 1-(furan-2-carbonyl)piperidin-4-amine motif found in ST2 inhibitors.[1]
Conditions: Amine (
), , DCE, catalytic Acetic Acid.
Mechanism: Formation of an iminium ion intermediate followed by hydride delivery.
Utility: Introduces polarity and H-bond donors/acceptors for receptor binding.[1]
Conditions: Phosphonium salt or Phosphonate, NaH or KOtBu, THF.
Utility: Creates rigid spacers or Michael acceptors for covalent drugs.
C. Heterocycle Formation (Fischer Indole / Spirocycles)
The ketone can undergo condensation reactions to form spiro-hydantoins or fused ring systems (e.g., tetrahydro-gamma-carbolines via Fischer Indole synthesis with phenylhydrazines).[1]
Visualization: Reactivity Map
Figure 2: Divergent synthesis strategies utilizing the C4-ketone functionality.[1]
Applications in Drug Discovery[7]
Case Study 1: ST2 Inhibitors (Inflammation)
The IL-33/ST2 signaling pathway is a critical target for asthma and graft-versus-host disease (GVHD).[1]
Mechanism: Derivatives of 1-(furan-2-carbonyl)piperidin-4-one prevent the binding of IL-33 to the ST2 receptor.[1]
SAR Insight: The furan ring occupies a hydrophobic pocket, while the amide linker positions the piperidine ring to project substituents into the solvent-exposed region. The rigidity of the carbonyl linker (vs. the methyl linker) often improves potency by reducing the entropic penalty of binding [1, 3].
Case Study 2: Antimicrobial Benzimidazoles
The scaffold is used to synthesize 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzimidazoles.[1][2][3][4]
Synthesis: The ketone is condensed with o-phenylenediamines followed by oxidative cyclization.
Activity: These derivatives show significant activity against S. aureus and E. coli, with the furan ring believed to intercalate with bacterial DNA or inhibit cell wall synthesis enzymes [4, 6].
Safety & Handling (EHS)
While specific toxicological data for this exact intermediate is limited, it should be handled with the precautions standard for furan-containing amides.
Handling: Furan derivatives can be potential sensitizers. Use a fume hood to avoid inhalation of dust.
Storage: Store at 2-8°C under inert gas. The furan ring is susceptible to oxidation over long periods if exposed to air and light.
References
BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry. Retrieved from
PubChem. (2025).[5] 1-(Furan-2-carbonyl)piperidin-4-one Compound Summary. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025). 1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Specification. Retrieved from [1]
Parmar, T. H., et al. (2018).[4] Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Retrieved from
Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [6]
Sahu, S. K., et al. (2013).[7] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Retrieved from
Medicinal chemistry potential of furan-carbonyl piperidones
An In-Depth Technical Guide to the Medicinal Chemistry Potential of Furan-Carbonyl Piperidones Abstract The strategic fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating nov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Medicinal Chemistry Potential of Furan-Carbonyl Piperidones
Abstract
The strategic fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced pharmacological profiles. This guide delves into the promising synergy between the furan ring and the piperidone nucleus, connected via a carbonyl linker. This "furan-carbonyl piperidone" core represents a privileged scaffold, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. We will explore the foundational synthesis strategies, dissect the critical structure-activity relationships (SAR), and provide detailed protocols for the synthesis and evaluation of these compounds, offering a comprehensive resource for professionals in drug discovery and development.
The Architectural Rationale: Fusing Two Privileged Scaffolds
In drug design, the furan and piperidine ring systems are independently recognized for their significant therapeutic value.
The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is a versatile pharmacophore.[1][2] Its electron-rich nature allows for diverse interactions with biological targets, and its structure is a key component in numerous FDA-approved drugs like nitrofurantoin and ranitidine.[2][3][4] Furan derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The oxygen heteroatom can act as a hydrogen bond acceptor, while the aromatic system provides a rigid scaffold that can be readily functionalized to fine-tune pharmacokinetic properties.[2]
The Piperidone Nucleus: The piperidine ring is a ubiquitous structural motif in natural alkaloids and synthetic pharmaceuticals.[7] As a saturated heterocycle, it provides a three-dimensional architecture that can effectively probe the binding pockets of proteins. The introduction of a ketone functional group to form a piperidone creates an advanced intermediate that serves as a versatile anchor for further chemical modification.[7] The carbonyl group can act as a hydrogen bond acceptor, and the adjacent α-positions are amenable to reactions like the Claisen-Schmidt condensation, enabling the construction of complex molecular frameworks.[8]
The combination of these two moieties through a carbonyl linker, often as part of an α,β-unsaturated ketone system, creates a unique pharmacophore with significant potential. This arrangement acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins, a mechanism implicated in various anticancer and anti-inflammatory activities.[8]
Figure 1: Key features of the furan-carbonyl piperidone scaffold.
Synthetic Strategies: Building the Core
The construction of furan-carbonyl piperidone derivatives is accessible through well-established synthetic methodologies. The most common and efficient approach is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a piperidone derivative and an appropriate furan aldehyde (furfural).[8]
Workflow: General Synthesis via Claisen-Schmidt Condensation
This workflow outlines the primary steps for synthesizing a representative (E)-3-(furan-2-ylmethylene)-1-methylpiperidin-4-one.
Figure 2: General workflow for Claisen-Schmidt synthesis.
Protocol 1: Synthesis of (E)-3-(furan-2-ylmethylene)-1-methylpiperidin-4-one
This protocol provides a self-validating system for synthesizing a foundational furan-carbonyl piperidone.
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-piperidone (1.13 g, 10 mmol) and furan-2-carbaldehyde (furfural) (0.96 g, 10 mmol) in 20 mL of ethanol.
Causality: Ethanol is chosen as it effectively dissolves both reactants and is compatible with the basic reaction conditions. An equimolar ratio of reactants ensures efficient conversion.
Reaction Initiation: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
Causality: Cooling the reaction mixture controls the initial exothermic reaction rate, preventing the formation of unwanted side products from self-condensation or polymerization.
Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature does not exceed 10 °C.
Causality: The hydroxide ion acts as the catalyst, deprotonating the α-carbon of the piperidone to form an enolate, which is the nucleophile in the reaction. A slow, dropwise addition maintains control over the reaction rate.
Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The formation of a new, more nonpolar spot indicates product formation.
Trustworthiness: TLC provides a direct visual confirmation that the starting materials are being consumed and the product is being formed, validating that the reaction is proceeding as expected.
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate should form. Stir for 30 minutes to ensure complete precipitation.
Causality: The product is significantly less soluble in water than in ethanol. Pouring the mixture into water causes the product to precipitate out, effectively separating it from the soluble catalyst and unreacted starting materials.
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure crystals.
Trustworthiness: Recrystallization is a purification technique based on solubility differences. A sharp melting point of the final crystals, consistent with literature values, validates the purity of the synthesized compound.
Therapeutic Potential and Structure-Activity Relationships (SAR)
Furan-carbonyl piperidones have demonstrated significant potential across several key therapeutic areas.
Anticancer Activity
This class of compounds exhibits potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and esophageal cancer.[8][9]
Mechanism of Action: The primary mechanism is believed to involve the α,β-unsaturated ketone acting as a Michael acceptor, which can alkylate cellular thiols.[8] This can disrupt critical protein functions and induce apoptosis. More specific mechanisms have also been proposed, such as the suppression of signaling pathways like PI3K/Akt and Wnt/β-catenin.[10] Molecular docking studies have suggested interactions with key proteins like EGFR and MetAP2.[9]
Structure-Activity Relationship (SAR):
Piperidone N-Substitution: The nature of the substituent on the piperidone nitrogen is crucial. Acylation or sulfonylation at this position can significantly enhance cytotoxic activity compared to a simple alkyl group.[8]
Aromatic Substitution: The presence and position of substituents on any aryl groups attached to the core can modulate activity. For instance, in related piperazine derivatives, electron-withdrawing groups (e.g., -NO2, -Cl, -CN) on a phenyl ring were found to be crucial for anticancer activity.[11]
Furan Ring Integrity: The furan ring itself is often essential for activity. In studies of related compounds, replacing the furan with other heterocycles like isoxazole or thiazole led to a loss of inhibitory activity.[12]
Table 1: In Vitro Cytotoxicity of Furan-Carbonyl Piperidone Analogs
Data compiled from multiple sources to illustrate the range of activities.[8][9][10]
Anti-inflammatory Activity
Furan-carbonyl piperidones have shown promise as potent anti-inflammatory agents.[5][13]
Mechanism of Action: A key mechanism involves the inhibition of pro-inflammatory signaling pathways. Certain analogs have been shown to dose-dependently prevent the activation of NF-κB and ERK, which are critical regulators of inflammatory gene expression.[13] This leads to reduced production of inflammatory mediators like Interleukin-6 (IL-6).[13] The inhibition of cyclooxygenase (COX) enzymes is another potential pathway for furan-containing compounds.[6][14]
Figure 3: Simplified NF-κB signaling pathway inhibited by furan-carbonyl piperidones.
SAR: For mono-carbonyl analogs of curcumin featuring a piperid-4-one core, specific substitutions on the terminal phenyl rings were critical for potent IL-6 inhibition.[13] This highlights that, similar to anticancer activity, the overall molecular framework and its substituents, not just the core, dictate the potency and selectivity of the anti-inflammatory effect.
Antimicrobial Activity
The furan scaffold is a well-established component of antimicrobial drugs.[2][15] Furan-piperazine and furan-pyrimidine-thiazolidinone hybrids have shown significant activity against various bacterial and fungal strains.[16]
Mechanism of Action: While the exact mechanisms for furan-carbonyl piperidones are less defined, related furanones are known to inhibit bacterial biofilm formation.[17] Some furan-2-carboxamide derivatives, designed as bioisosteres of furanones, have been shown to act as anti-quorum sensing agents.[18] This suggests a potential mechanism beyond simple cytotoxicity, involving the disruption of bacterial communication.
SAR: In a series of furan-based pyrimidine-thiazolidinones, specific substitutions led to potent activity. For example, one analog showed efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. This indicates that targeted modifications can produce compounds with significant and selective antimicrobial properties.
Experimental Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method to evaluate the anticancer potential of synthesized compounds, as referenced in studies on furfurylidene 4-piperidone analogs.[8]
Cell Culture: Culture a human cancer cell line (e.g., HeLa or Molt-4) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Once cells reach 80% confluency, trypsinize, count, and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow cells to adhere overnight.
Causality: An overnight incubation allows cells to recover and adhere to the plate, ensuring they are in a healthy, proliferative state before drug exposure, which is critical for assay reproducibility.
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with 100 µL of the media containing the test compounds. Include wells with media only (blank), and media with DMSO (vehicle control).
Incubation: Incubate the plate for 48 hours at 37°C.
Causality: A 48-hour incubation period is a standard duration that allows sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of this solution to each well and incubate for another 4 hours.
Trustworthiness: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. This direct link between color change and cell viability validates the assay's output.
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The furan-carbonyl piperidone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The straightforward and robust synthetic routes, combined with the diverse and potent biological activities, make these compounds attractive candidates for further investigation.
Future research should focus on:
Expanding Chemical Diversity: Systematic modification of the N-substituent on the piperidone ring and exploration of different substitution patterns on the furan ring to optimize potency and selectivity.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to move beyond phenotypic screening.
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the furan-carbonyl piperidone core can be further exploited to generate next-generation therapeutics for cancer, inflammation, and infectious diseases.
References
El-Sayed, M. A. A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 413-423. [Link]
Gomha, S. M., et al. (2024). A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate. [Link]
Petrova, V., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6580. [Link]
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
Valdés-Jiménez, A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7894. [Link]
Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4280. [Link]
Momtaz, S., & Abdollahi, M. (2020). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]
Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(47), 9435-9467. [Link]
Momtaz, S., & Abdollahi, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. BioMed Research International, 2020, 2176378. [Link]
Hrytsai, I., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. [Link]
Al-Ostath, A. I., et al. (2024). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Molecular Structure, 1307, 137996. [Link]
Abd El-Hameed, R. H., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. RSC Advances, 11(42), 26231-26243. [Link]
Liu, X. H., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(11), 3041-3047. [Link]
Zhang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8), 1011-1024. [Link]
Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry, 31. [Link]
El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31083. [Link]
Kumar, A., et al. (2007). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Bioorganic & Medicinal Chemistry Letters, 17(2), 529-532. [Link]
Singh, I., & Kumar, A. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]
Lin, H. R., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 24(1), 69. [Link]
Hume, E. B. H., et al. (2004). Furanones as potential anti-bacterial coatings on biomaterials. Biomaterials, 25(20), 5023-5030. [Link]
Méndez-Ardila, A., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 14(1), e202400201. [Link]
Dr. Venkatesh P. (2020). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]
The Furoyl-Piperidone Scaffold: A Technical Guide to 1-(Furan-2-carbonyl)piperidin-4-one
Topic: 1-(Furan-2-carbonyl)piperidin-4-one CAS number and identifiers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2][3] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(Furan-2-carbonyl)piperidin-4-one CAS number and identifiers
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2][3]
Executive Summary
1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a specialized heterocyclic building block bridging the utility of the piperidin-4-one pharmacophore with the heteroaromatic properties of the furan ring.[1][2][3] Unlike ubiquitous benzyl-protected piperidones, the N-furoyl moiety introduces a distinct electronic profile and a non-basic amide linkage, making this compound a critical intermediate in the synthesis of peptidomimetics, covalent inhibitors, and CNS-active agents.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, reactivity profiles for library generation, and precise physicochemical identifiers required for rigorous experimental design.[2]
Chemical Identity & Physicochemical Profile
The following data aggregates confirmed identifiers and calculated properties to ensure accurate procurement and database registration.
The synthesis of 1-(Furan-2-carbonyl)piperidin-4-one relies on the selective acylation of the secondary amine of 4-piperidone.[1][2] Due to the instability of the free base 4-piperidone (prone to self-condensation), protocols typically utilize the hydrochloride hydrate salt.[1][2]
Protocol A: Acid Chloride Acylation (Scalable)
This method is preferred for gram-scale synthesis due to high atom economy and simplified purification.[1][2]
Suspension: Suspend 4-piperidone HCl•H₂O in anhydrous DCM (0.2 M) at 0 °C under nitrogen.
Base Addition: Add Et₃N dropwise.[1][2] The suspension will clear as the free base is liberated; however, precipitation of Et₃N[2]•HCl will occur.[1][2][4]
Acylation: Add 2-furoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2]
Workup: Quench with saturated NaHCO₃. Extract the aqueous layer with DCM (2x).[1][2] Wash combined organics with 1N HCl (to remove unreacted amine) and brine.[1][2]
Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Amide Coupling (Mild Conditions)
Preferred when avoiding reactive acid chlorides or for parallel synthesis arrays.[1][2]
Dissolve 2-furoic acid in DMF. Add EDC•HCl and HOBt; stir for 30 mins to activate ester.
Add 4-piperidone HCl and DIPEA.
Stir at RT for 12–16 hours.
Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and brine.
Visualization: Synthetic Pathway
Figure 1: Synthetic pathway for the generation of the target scaffold via acylation.[1][5][6]
Reactivity Profile & Derivatization
The core value of 1-(Furan-2-carbonyl)piperidin-4-one lies in the orthogonal reactivity of the C4-ketone and the furan ring .[1][2]
Reductive Amination (Library Generation)
The C4-ketone is highly accessible for reductive amination, allowing the rapid generation of 4-aminopiperidine libraries.[1][2]
Mechanism: Formation of iminium ion followed by hydride reduction.[1][2]
Standard Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.[2]
Utility: Synthesis of neurokinin antagonists and GPCR ligands.[1][2]
Knoevenagel Condensation
The ketone can undergo condensation with active methylene compounds (e.g., malononitrile) to form alkylidene derivatives, often used as Michael acceptors in covalent inhibitor design.[2]
Furan Ring Reactivity
While the amide carbonyl deactivates the furan ring slightly compared to furan itself, the C5 position of the furan remains susceptible to electrophilic aromatic substitution or lithiation (via LDA) for further functionalization.[2]
Visualization: Derivatization Logic
Figure 2: Divergent synthesis pathways utilizing the ketone and furan handles.
Medicinal Chemistry Applications
This scaffold is frequently observed in patent literature and SAR (Structure-Activity Relationship) studies involving:
Peptidomimetics: The furoyl group acts as a bioisostere for benzoyl or heteroaromatic amides, often improving metabolic stability or modifying solubility profiles.[1][2]
Opioid Receptor Ligands: While distinct from fentanyl (which possesses an N-phenethyl group), the 4-anilidopiperidine core derived from this ketone is investigated for atypical opioid receptor modulation.[1][2]
Kinase Inhibitors: Reductive amination products are explored as hinge-binders or solvent-front moieties in kinase drug discovery.[1][2]
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and the ketone is prone to hydration or oxidation upon prolonged exposure to air/moisture.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioactive scaffolds containing 1-(Furan-2-carbonyl)piperidin-4-one
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Hybrid" Pharmacophore
In the landscape of heterocyclic drug design, 1-(Furan-2-carbonyl)piperidin-4-one represents a "privileged scaffold" that synergizes two distinct pharmacophores: the lipophilic, electron-rich furan ring and the reactive, versatile piperidin-4-one core.
While the piperidin-4-one moiety is historically recognized for its role in synthesizing opioid analgesics (e.g., fentanyl precursors) and neurokinin antagonists, its N-acylation with a furan-2-carbonyl group creates a unique intermediate. This scaffold is particularly valued as a precursor for curcumin analogs (diarylpentanoids) and Mannich bases , which exhibit potent cytotoxic (anticancer) and antimicrobial profiles.
This guide provides a rigorous technical roadmap for the synthesis, derivatization, and biological application of this scaffold, moving beyond basic chemistry into structure-activity relationship (SAR) optimization.
Core Synthesis: Constructing the Scaffold
The foundational step is the installation of the furan-2-carbonyl "head group" onto the piperidin-4-one ring. This reaction must be controlled to prevent bis-acylation or ring opening.
Protocol 1: N-Acylation of Piperidin-4-one
Objective: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one.
Principle: Nucleophilic acyl substitution under Schotten-Baumann conditions.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
Preparation: Suspend piperidin-4-one HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under an inert atmosphere (
or Ar).
Base Addition: Add TEA (25 mmol) dropwise over 10 minutes. The solution should clear as the free base is liberated. Stir for 15 minutes.
Acylation: Add furoyl chloride (11 mmol) dropwise via syringe pump or pressure-equalizing funnel to maintain temperature <5°C. Note: Exothermic reaction; rapid addition leads to impurities.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
Workup: Quench with water (50 mL). Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
(to remove excess acid), and brine.
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Yield Expectation: 75–85%
Characterization:
IR: 1640
(Amide C=O), 1715 (Ketone C=O).
1H NMR: Distinct furan protons (
7.5, 7.1, 6.5 ppm) and piperidine ring protons ( 2.4, 3.8 ppm).
Bioactive Derivatization: The "Warhead" Installation
The core scaffold itself is relatively inert biologically. Its value lies in its ability to be functionalized at the C3 and C5 positions (alpha to the ketone).
Pathway A: The "Curcumin Mimic" (Cytotoxicity)
The most potent derivatives are 3,5-bis(arylidene)-1-(furan-2-carbonyl)piperidin-4-ones . These compounds act as "thiol traps," alkylating cellular thiols (like glutathione) via Michael addition, leading to oxidative stress and apoptosis in cancer cells.
Catalyst: Dry HCl gas (acidic) or NaOH (basic). Recommendation: Acidic catalysis often produces higher yields for N-acyl piperidones to prevent amide hydrolysis.
Procedure: Dissolve reactants in Ethanol (10 mL). Bubble dry HCl gas through the solution for 30 minutes or add catalytic NaOH. Stir at RT for 2–4 hours.
Isolation: The product usually precipitates as a yellow/orange solid (due to extended conjugation). Filter and wash with cold ethanol.
Pathway B: Mannich Bases (Antimicrobial)
Mono- or bis-Mannich bases increase water solubility and introduce amine functionalities that interact with bacterial cell walls.
Procedure: Reflux in Ethanol with a catalytic amount of HCl for 6–12 hours.
Outcome: Formation of 3,5-bis(aminomethyl) derivatives.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways transforming the inert core into bioactive pharmacological agents.
Mechanism of Action (MOA) & SAR
The biological activity of these derivatives is not random; it follows specific mechanistic pathways driven by the electronic properties of the scaffold.
The "Thiol Trap" Mechanism (Anticancer)
The 3,5-bis(benzylidene) derivatives possess two
-unsaturated ketone moieties.
Electrophilicity: The central ketone and the conjugated double bonds create a "Michael Acceptor" system.
Target: In cancer cells, which often have elevated Reactive Oxygen Species (ROS), these molecules alkylate Glutathione (GSH) and critical cysteine residues on enzymes (e.g., Thioredoxin Reductase).
Result: Depletion of cellular antioxidants
Mitochondrial depolarization Apoptosis.
Structure-Activity Relationship (SAR)
N-Substituent (Furan): The furan ring improves lipophilicity (LogP) compared to a free amine or N-acetyl, facilitating cell membrane permeability. It also offers potential
stacking interactions with enzyme active sites (e.g., Topoisomerase II).
Aryl Substituents (on Benzylidene):
Electron Withdrawing Groups (F, Cl, NO2): Increase the electrophilicity of the Michael acceptor, often enhancing cytotoxicity but potentially increasing toxicity to normal cells.
Electron Donating Groups (OMe, OH): Mimic Curcumin. Often show better selectivity and metabolic stability.
Representative Biological Data
The following table summarizes the typical bioactivity profile of 3,5-bis(benzylidene)-1-(furan-2-carbonyl)piperidin-4-one derivatives against common cancer cell lines.
Derivative (Ar-Substituent)
Cell Line
Target Type
IC50 (µM)
Mechanism Note
Unsubstituted (Ph)
L1210
Murine Leukemia
2.5 - 5.0
Moderate thiol alkylator
4-Fluoro
MCF-7
Breast Cancer
0.8 - 1.2
High electrophilicity; rapid apoptosis
3,4,5-Trimethoxy
HT-29
Colon Cancer
1.5 - 3.0
Curcumin mimic; tubulin interference
4-Nitro
Molt-4
T-lymphoblast
< 0.5
Very potent; potential general toxicity
Mannich Base (Morpholine)
S. aureus
Bacteria (Gram+)
12.5 (MIC)
Cell wall disruption
Note: Data represents aggregated ranges from analogous N-acyl-3,5-bis(benzylidene)piperidone studies [1, 2, 4].
Mechanism Visualization
The interaction between the scaffold and the cellular environment is critical for its anticancer efficacy.
Figure 2: The "Thiol Switch" mechanism leading to cancer cell apoptosis.
References
Dimmock, J. R., et al. (1990). "3,5-Bis(benzylidene)-4-piperidones and related compounds with high activity towards P388 leukemia cells."[1] Drug Design and Delivery. Link
Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
Das, U., et al. (2008). "Synthesis and cytotoxic properties of 1-[2-(substituted phenyl)acetyl]-3,5-bis(benzylidene)-4-piperidones." European Journal of Medicinal Chemistry. Link
Chhikara, A., et al. (2022).[3] "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." Medicines.[2][3][4][5][6][7] Link
Sigma-Aldrich. "1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Specification." Link
Molecular weight and formula of 1-(Furan-2-carbonyl)piperidin-4-one
[1] Executive Summary 1-(Furan-2-carbonyl)piperidin-4-one is a heterocyclic building block extensively utilized in medicinal chemistry as a scaffold for fragment-based drug design (FBDD). Characterized by a piperidin-4-o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(Furan-2-carbonyl)piperidin-4-one is a heterocyclic building block extensively utilized in medicinal chemistry as a scaffold for fragment-based drug design (FBDD). Characterized by a piperidin-4-one ring
-acylated with a furan-2-carbonyl moiety, this compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of antipsychotics, analgesics, and kinase inhibitors.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and structural characterization standards.
Part 1: Physicochemical Profile[2]
The molecular identity of 1-(Furan-2-carbonyl)piperidin-4-one is defined by the fusion of a pharmacophoric furan ring with a reactive piperidone core.
Identity & Constants
Property
Value
Technical Note
IUPAC Name
1-(Furan-2-carbonyl)piperidin-4-one
Systematic nomenclature
Molecular Formula
C₁₀H₁₁NO₃
Confirmed by elemental composition
Molecular Weight
193.20 g/mol
Average mass for stoichiometry
Monoisotopic Mass
193.0739 Da
For High-Res MS calibration
CAS Number
Not widely listed
Use MDL: MFCD09937454 or PubChem CID: 20885113
Physical State
Solid / Crystalline Powder
Typically off-white to pale yellow
Solubility
DMSO, Methanol, DCM, Chloroform
Limited solubility in water
Calculated Descriptors (Cheminformatics)
Descriptor
Value
Significance
LogP (Predicted)
~0.2 - 0.5
Lipophilicity suitable for CNS penetration models
TPSA
~46-55 Ų
Polar Surface Area (Amide + Ketone + Furan Oxygen)
H-Bond Donors
0
Lack of NH/OH improves membrane permeability
H-Bond Acceptors
3
Carbonyls (2) and Furan Oxygen (1)
Rotatable Bonds
1
Amide bond (restricted rotation)
Part 2: Synthesis Protocol
Objective: Synthesize 1-(Furan-2-carbonyl)piperidin-4-one via nucleophilic acyl substitution.
Reaction Mechanism
The synthesis involves the acylation of piperidin-4-one hydrochloride with furan-2-carbonyl chloride (furoyl chloride) in the presence of a non-nucleophilic base.
Triethylamine (Et₃N) or DIPEA (3.04 g, 30 mmol, 3.0 eq)
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend Piperidin-4-one HCl in anhydrous DCM.
Deprotonation: Cool the suspension to 0°C (ice bath). Add Et₃N dropwise over 10 minutes. The mixture will become homogenous as the free base is liberated.
Acylation: Add Furan-2-carbonyl chloride dropwise (diluted in 5 mL DCM) to the reaction mixture at 0°C. Caution: Exothermic.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
Workup:
Quench with saturated NaHCO₃ (30 mL).
Extract the organic layer and wash with 1M HCl (20 mL) to remove unreacted amine/base.
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for the acylation of piperidin-4-one.
Part 3: Structural Characterization
Trustworthiness: A synthesized compound must be validated using orthogonal analytical methods.
Fragmentation: Loss of CO (28 Da) or furan ring cleavage may be observed at higher collision energies.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
The spectrum will display two distinct regions: the aromatic furan signals and the aliphatic piperidone signals.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Interpretation
7.50
Doublet (d)
1H
Furan H-5
Alpha-proton (near Oxygen)
7.05
Doublet (d)
1H
Furan H-3
Beta-proton (near Carbonyl)
6.50
Doublet of Doublets (dd)
1H
Furan H-4
Beta-proton (far)
3.90 - 4.10
Broad Multiplet
4H
Piperidine H-2, H-6
Deshielded by Amide N
2.50 - 2.60
Triplet (t)
4H
Piperidine H-3, H-5
Adjacent to Ketone
Note: Due to the partial double bond character of the amide (N-C=O), the piperidine ring protons at positions 2 and 6 may appear as broad signals or split rotamers at room temperature.
Analytical Logic Diagram
Caption: Decision tree for validating the structural identity of the target compound.
References
PubChem. Compound Summary: 1-(Furan-2-carbonyl)piperidin-4-one (CID 20885113). National Library of Medicine. Available at: [Link]
Weintraub, P. M., et al. (2003). "Recent advances in the synthesis of piperidones and piperidines". Tetrahedron, 59(17), 2953–2989.
An In-depth Technical Guide to N-acylated Piperidin-4-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its man...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, N-acylated piperidin-4-ones have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these versatile molecules, offering valuable insights for researchers in the field of drug discovery and development.
The Piperidin-4-one Core: A Privileged Scaffold
The piperidin-4-one structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Its conformational flexibility and the presence of a ketone group and a nitrogen atom provide key points for molecular interactions and further chemical modifications. The introduction of an acyl group at the nitrogen atom (N-acylation) significantly influences the physicochemical and pharmacological properties of the parent piperidin-4-one, often leading to enhanced biological activity and improved selectivity.
Synthesis of N-acylated Piperidin-4-one Derivatives
The synthesis of N-acylated piperidin-4-one derivatives typically involves a multi-step process. A common and efficient approach is the Claisen-Schmidt condensation reaction.[5]
General Synthetic Workflow
A typical synthetic route begins with the condensation of an appropriate aldehyde and a ketone in the presence of a base to form a 3,5-bis(benzylidene)piperidin-4-one. This intermediate is then acylated at the nitrogen atom using various acylating agents.
Caption: General workflow for the synthesis of N-acylated piperidin-4-one derivatives.
Detailed Experimental Protocol: Synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones[7]
Step 1: Synthesis of 3,5-bis(ylidene)-4-piperidones.
An acid-catalyzed condensation of 4-piperidone hydrate hydrochloride with the appropriate aldehyde (e.g., benzaldehyde derivatives) is performed. Acetic acid and hydrogen chloride gas are typically used as catalysts.
Step 2: N-acylation.
The resulting 3,5-bis(ylidene)-4-piperidone is dissolved in a suitable solvent, such as dichloromethane (CH2Cl2).
The solution is cooled to 0 °C.
Triethylamine (TEA) is added as a base.
Acryloyl chloride is added dropwise to the reaction mixture.
The reaction is stirred at 0 °C until completion, which is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure.
The crude product is purified by column chromatography or recrystallization to yield the pure N-acryloyl-3,5-bis(ylidene)-4-piperidone.
Diverse Biological Activities of N-acylated Piperidin-4-one Derivatives
N-acylated piperidin-4-one derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds.[5] Many N-acylated piperidin-4-one derivatives have shown potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer.[6]
Structure-Activity Relationship (SAR) Insights:
Substitution on the arylidene ring: Electron-withdrawing groups, such as nitro and halogen groups, particularly at the ortho position, tend to increase cytotoxic activity. Conversely, electron-donating groups generally decrease activity.
N-acylation: The introduction of an acyl group at the nitrogen atom has been shown to enhance anticancer activity. For instance, N-acryloyl derivatives have displayed submicromolar CC50 values against several cancer cell lines.[6]
Mechanism of Action:
While the exact mechanisms are still under investigation for many derivatives, some have been shown to induce apoptosis in tumor cells.[7] For example, certain N-(piperidin-4-yl)benzamide derivatives have been found to activate the hypoxia-inducible factor 1α (HIF-1α) pathway, leading to the expression of downstream target genes like p21 and subsequent apoptosis.[7]
Several N-acylated piperidin-4-one derivatives have exhibited promising antiviral properties.[1][8]
Anti-HIV Activity: A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown notable anti-HIV-1 activity.[9]
Anti-Influenza Activity: One derivative from the same series, FZJ05, displayed significant potency against influenza A/H1N1.[9]
Anti-Coronavirus Activity: Some 4-piperidone conjugates have demonstrated antiviral properties against SARS-CoV-2.[10][11]
Antimicrobial and Antifungal Activities
The piperidin-4-one scaffold is also a source of potent antimicrobial and antifungal agents.[8][12]
Antibacterial Activity: N-substituted piperidin-4-yl adamantane-1-carboxylates have shown in vitro activity against Escherichia coli and Staphylococcus aureus.[13]
Antifungal Activity: The same adamantane derivatives also exhibited activity against Candida albicans and Cryptococcus neoformans.[13] Thiosemicarbazone derivatives of piperidin-4-ones have also shown significant antifungal activity.[8]
Other Biological Activities
Beyond these major areas, N-acylated piperidin-4-one derivatives have been investigated for a variety of other therapeutic applications, including:
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of N-acylated piperidin-4-one derivatives is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.
Caption: Key structural features influencing the biological activity of N-acylated piperidin-4-ones.
Future Perspectives and Conclusion
N-acylated piperidin-4-one derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The continued exploration of their synthesis, biological evaluation, and SAR will undoubtedly lead to the discovery of novel and effective drug candidates for various diseases. Further research should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical applications. The adaptability of the piperidin-4-one scaffold ensures that it will remain a cornerstone of medicinal chemistry for years to come.
References
Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Bioorganic & Medicinal Chemistry, 16(2), 1073-1081. [Link]
Al-Qaisi, J. A., et al. (2013). Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidene- piperidin-4-ones as Potential Antitumor Agents. Letters in Drug Design & Discovery, 10(6), 546-554. [Link]
Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]
Arumugam, N., & Al-Deyab, S. S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1), 324. [Link]
Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 484-492. [Link]
Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan, (3), 2710-1185. [Link]
Srivastava, V. K., & Tiwari, M. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(14), 1835-1847. [Link]
Manimekalai, A., et al. (2014). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Magnetic Resonance in Chemistry, 52(10), 615-623. [Link]
Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with... Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]
Awad, D. H., et al. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-9. [Link]
Wang, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases: Diagnosis & Treatment, 6(199). [Link]
Zhumagalieva, T. S., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 675. [Link]
Pinto, M., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7899. [Link]
Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 421-430. [Link]
Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]
Simone, M. I., & Wormald, M. R. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Chemistry–A European Journal, 24(33), 8218-8225. [Link]
Reddy, C. R., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]
Srivastava, V. K., & Tiwari, M. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(14), 1835-1847. [Link]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
Hult, E., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 668388. [Link]
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
Guo, X., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 819. [Link]
Chavarria, D., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2269. [Link]
Wang, Y., et al. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
Al-Marjani, M. F., & Al-Habib, M. M. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Indian Journal of Public Health Research & Development, 10(1), 323-328. [Link]
Solubility Profile & Solvent Selection Strategy: 1-(Furan-2-carbonyl)piperidin-4-one
This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(Furan-2-carbonyl)piperidin-4-one .[1][2][3][4] [1][2][3][4][5] Executive Summary 1-(Furan-2-carbony...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(Furan-2-carbonyl)piperidin-4-one .[1][2][3][4]
[1][2][3][4][5]
Executive Summary
1-(Furan-2-carbonyl)piperidin-4-one (Molecular Formula: C₁₀H₁₁NO₃; MW: 193.20 g/mol ) is a pharmacologically significant heterocyclic building block, often utilized in the synthesis of piperidine-based alkaloids and peptidomimetics.[1][2][3][4][5] Its structure features a piperidin-4-one core N-acylated with a furan-2-carbonyl group.[1][2][3][4]
This specific functionalization creates a molecule with distinct solubility characteristics:
Dipolar Nature: The molecule possesses three polarized centers—the ketone carbonyl, the amide carbonyl, and the furan oxygen—making it a strong hydrogen bond acceptor.[6]
Lipophilicity: With a predicted LogP in the range of 0.2 – 1.1 , it exhibits "Goldilocks" polarity—too lipophilic for high water solubility but too polar for non-polar hydrocarbons.[4][6]
This guide provides a technical analysis of its solubility behavior, categorizing solvents for synthesis, purification (recrystallization), and formulation.[6]
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to solvent selection.[6]
Property
Value / Description
Impact on Solubility
Molecular Weight
193.20 g/mol
Moderate size allows good kinetic dissolution rates.[1][2][3][4]
H-Bond Donors
0
Lack of donors limits solubility in non-polar solvents; relies on dipole-dipole interactions.[1][2][3][4]
H-Bond Acceptors
4 (2 Carbonyls, 1 Amide N, 1 Furan O)
High affinity for protic solvents (Alcohols, Water) and chlorinated solvents.[2][4][6]
Crystalline lattice energy must be overcome by solvent solvation enthalpy.[4][6]
Solubility Landscape & Solvent Classification
Based on structural analysis and standard recrystallization protocols for piperidin-4-one derivatives [1][2], the solubility profile is categorized below.
Class A: High Solubility (Good Solvents)
Use for: Reaction media, initial dissolution for chromatography.
These solvents effectively disrupt the crystal lattice via strong dipole-dipole interactions or hydrogen bonding.[2][4][6]
Use for: Recrystallization, liquid-liquid extraction.
These solvents show moderate solubility at room temperature but high solubility at boiling points, making them ideal for purification.[1][2][4][6]
Note: Solubility drops significantly upon cooling.[4][6]
Class C: Low Solubility (Anti-Solvents)
Use for: Precipitation, yield maximization.
The compound is largely insoluble in these non-polar media due to the lack of lipophilic alkyl chains.[4][6]
The following decision tree illustrates the logical flow for selecting a solvent system based on the intended experimental outcome (Synthesis vs. Purification).
Caption: Decision tree for solvent selection based on experimental objectives for 1-(Furan-2-carbonyl)piperidin-4-one.
Since batch-to-batch polymorphism can affect exact solubility values, researchers should validate solubility using this self-validating gravimetric protocol.
Supersaturation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of the target solvent.
Equilibration: Seal the vial and agitate in an orbital shaker at 25°C ± 0.1°C for 24 hours .
Self-Validation Check: Ensure solid is still visible after 24 hours.[4][6] If fully dissolved, add more solid and repeat.[6]
Filtration: Stop agitation and allow the suspension to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).[4][6]
Evaporation: Transfer a precise volume (
, e.g., 0.5 mL) of the filtrate to a pre-weighed weighing boat ().
Drying: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved (
For purification, the Ethanol/Water or Ethyl Acetate/Hexane systems are recommended.[4][6]
Protocol: Dissolve the crude compound in minimal boiling Ethanol. Add warm Water (or Hexane) dropwise until turbidity persists. Cool slowly to 4°C. This exploits the steep solubility curve in alcohols [2].[6]
Reaction Solvent
For acylation or alkylation reactions involving the piperidone nitrogen (if deprotected) or the ketone, DCM is the solvent of choice due to high solubility and ease of removal.[4][6] THF is a suitable alternative for reduction reactions (e.g., using NaBH₄).[6]
Formulation
For early-stage pharmacokinetic (PK) studies, the compound's solubility in pure water may be insufficient.[1][2][4][6]
Arulraj, S. et al. (2021).[4][6] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[1][2][6]
PubChem. Compound Summary: 1-(Furan-2-carbonyl)piperidin-4-one.[1][2][3][4] National Library of Medicine.[4][6]
BenchChem. General Solubility Protocols for Piperidine Derivatives. [1][2][4]
The Role of 1-(Furan-2-carbonyl)piperidin-4-one: A Versatile Scaffold in Modern Heterocyclic Chemistry
An In-Depth Technical Guide Abstract The confluence of privileged heterocyclic motifs into a single molecular architecture represents a powerful strategy in modern medicinal chemistry and materials science. 1-(Furan-2-ca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The confluence of privileged heterocyclic motifs into a single molecular architecture represents a powerful strategy in modern medicinal chemistry and materials science. 1-(Furan-2-carbonyl)piperidin-4-one is an exemplar of such a design, integrating the biologically significant piperidin-4-one core with the synthetically versatile furan ring. This guide provides an in-depth analysis of this compound, delineating its synthesis, exploring its rich and divergent reactivity, and highlighting its role as a pivotal building block for constructing complex, high-value heterocyclic systems. We will dissect the causality behind synthetic choices and provide field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this potent synthon in their work.
Introduction: A Molecule of Designed Duality
The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity.[1][2] The piperidin-4-one scaffold, specifically, serves as a versatile intermediate, possessing a reactive carbonyl handle that allows for extensive derivatization.[3][4][5]
Simultaneously, the furan ring is a cornerstone of synthetic chemistry. While aromatic, its resonance energy is significantly lower than that of benzene, allowing it to undergo dearomatizing reactions such as the Diels-Alder cycloaddition with relative ease.[6] This unique reactivity profile makes furan an exceptional precursor for a diverse range of molecular structures.[6][7]
1-(Furan-2-carbonyl)piperidin-4-one marries these two powerful entities. The furan moiety, attached via a robust amide linkage, acts not only as a potential pharmacophore but also as a latent diene, while the piperidinone ketone offers a reliable site for nucleophilic attack and condensation reactions. This guide explores the synthetic utility derived from this designed duality.
Physicochemical Characteristics and Synthesis
The foundational step in utilizing any chemical building block is understanding its properties and having a reliable method for its preparation.
Core Properties
The key physicochemical properties of 1-(Furan-2-carbonyl)piperidin-4-one are summarized below, providing essential data for experimental design.
The most direct and industrially scalable synthesis involves the N-acylation of piperidin-4-one with an activated furan-2-carboxylic acid derivative, typically 2-furoyl chloride. This is a classic Schotten-Baumann reaction, chosen for its high efficiency and operational simplicity.
Causality in Experimental Design:
Base Selection: An organic base like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate is employed. Its role is to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing the protonation and deactivation of the piperidin-4-one nucleophile.
Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They are chosen for their ability to dissolve the reactants without participating in the reaction (e.g., hydrolysis of the acid chloride).
Temperature Control: The reaction is typically initiated at 0°C. This is a critical control measure to manage the exothermicity of the acylation and to minimize potential side reactions, ensuring a cleaner product profile.
Caption: Synthetic workflow for 1-(Furan-2-carbonyl)piperidin-4-one.
The Reactive Hub: A Playground for Heterocyclic Construction
The true value of 1-(Furan-2-carbonyl)piperidin-4-one lies in its capacity to serve as a launchpad for diverse synthetic campaigns. Its reactivity can be logically separated into transformations involving the C4-ketone and those engaging the furan ring.
Chemistry of the C4-Ketone: The Gateway to Complexity
The ketone is the most accessible functional group, acting as a powerful electrophilic site for carbon-carbon and carbon-nitrogen bond formation.
Reductive Amination: A cornerstone of medicinal chemistry, this reaction introduces a nitrogen-containing substituent at the C4 position. The choice of amine and reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) allows for precise control over the final structure, enabling the synthesis of compounds with potential applications as receptor ligands or enzyme inhibitors.
Condensation Reactions: Mannich and Knoevenagel condensations are highly effective for elaborating the piperidone core.[4][11][12] For instance, condensation with active methylene compounds like malononitrile or cyanoacetates installs a functionalized exocyclic double bond, which can subsequently act as a Michael acceptor to build fused ring systems.
Spirocyclization: The ketone provides an ideal anchor point for constructing spirocyclic heterocycles. Reaction with bifunctional reagents, such as 1,2-aminoalcohols or 1,2-dithiols, under dehydrating conditions leads directly to spiro-oxazolidines and spiro-dithiolanes, respectively. These rigid, three-dimensional structures are highly sought after in drug discovery for their ability to explore novel regions of chemical space.
Chemistry of the Furan Ring: A Latent Diene
The furan moiety offers a distinct set of synthetic possibilities, primarily leveraging its ability to act as an electron-rich diene in cycloaddition reactions.[6]
Diels-Alder Reaction: This is arguably the most powerful transformation of the furan ring.[13] Reaction with various dienophiles (e.g., maleic anhydride, acrylates) under thermal or Lewis acid-catalyzed conditions generates oxa-bridged bicyclic adducts.[6] This reaction is exceptionally valuable as it creates multiple stereocenters and significant molecular complexity in a single step. The resulting adducts can be further manipulated, for instance, by ring-opening to yield highly substituted cyclohexene derivatives.
Electrophilic Aromatic Substitution: While less reactive than pyrrole, the furan ring can undergo electrophilic substitution, primarily at the C5 position. Reactions like Vilsmeier-Haack formylation or nitration can introduce additional functional groups onto the furan ring, providing further handles for diversification.
Caption: Key reactivity pathways of the title compound.
Application Spotlight: Synthesis of Benzimidazole Derivatives
To illustrate the practical utility of this scaffold, we examine its role in synthesizing 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which are explored for their antimicrobial activities.[14] This multi-step synthesis perfectly showcases the sequential functionalization of the piperidinone core.
Caption: Workflow for benzimidazole synthesis from the title compound.
This synthetic route first utilizes the C4-ketone for a reductive amination to install the substituted aniline moiety. The subsequent reduction of the nitro group and cyclization builds the benzimidazole ring, demonstrating a logical and efficient use of the starting material's inherent functionality.
Experimental Protocols
Adherence to robust, reproducible protocols is paramount for scientific integrity. The following methods are provided as a trusted guide for researchers.
Protocol: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one
Objective: To synthesize the title compound via N-acylation of piperidin-4-one.
To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride and anhydrous DCM.
Cool the resulting suspension to 0°C in an ice bath.
Slowly add triethylamine (TEA) dropwise to the suspension. Stir for 20 minutes at 0°C. Trustworthiness Note: This step generates the free base of piperidin-4-one in situ. Ensuring the hydrochloride is fully neutralized is key to achieving high yield.
In a separate flask, dissolve 2-furoyl chloride in anhydrous DCM.
Add the 2-furoyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure product.
Protocol: Representative Knoevenagel Condensation
Objective: To demonstrate the reactivity of the C4-ketone by synthesizing an exocyclic olefin.
Materials:
1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)
Malononitrile (1.2 eq)
Piperidine (catalytic amount, ~0.1 eq)
Ethanol or Toluene
Procedure:
Combine 1-(Furan-2-carbonyl)piperidin-4-one and malononitrile in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).
Add the solvent (ethanol or toluene).
Add a catalytic amount of piperidine. Expertise Note: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophile, and also facilitates the final dehydration step. Its volatility allows for easy removal.
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-(1-(furan-2-carbonyl)piperidin-4-ylidene)malononitrile.
Conclusion and Future Outlook
1-(Furan-2-carbonyl)piperidin-4-one is far more than a simple chemical; it is a strategically designed synthon that offers two distinct and highly valuable points of reactivity. The piperidinone core provides a reliable platform for building structures with proven pharmacological relevance, while the furan ring serves as a masked diene, ready to create complex polycyclic systems via cycloaddition chemistry. For researchers in drug discovery and heterocyclic chemistry, this compound represents a powerful and efficient tool for the rapid generation of molecular diversity. Future exploration will likely focus on leveraging this dual reactivity in tandem or cascade reactions to access novel heterocyclic scaffolds in a more atom- and step-economical fashion, further cementing its role as a cornerstone building block in modern organic synthesis.
References
Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][3]
(2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link][4]
(2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link][5]
(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][1]
(2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link][11]
Heterocyclic Chemistry. University of Babylon. [Link][15]
(2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research. [Link][16]
(2001). Furan as a versatile synthon. Modern Drug Discovery. [Link][6]
(2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link][17]
(2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link][14]
(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]
Electronic Architecture and Reactivity of Furan-Fused Piperidone Systems
This is an in-depth technical guide on the electronic properties, reactivity, and synthetic architecture of furan-containing piperidone systems. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computatio...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the electronic properties, reactivity, and synthetic architecture of furan-containing piperidone systems.
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists
Executive Summary: The Electronic "Push-Pull"
The integration of a furan ring into a piperidone system—whether as a fused bicyclic scaffold (e.g., furo[3,2-c]pyridin-4-one) or a pendant substituent—introduces a unique electronic duality. The furan ring acts as a
-excessive donor via resonance but a -withdrawing acceptor via induction.
For researchers, this creates a specific design challenge:
Metabolic Liability: The high electron density of the furan ring makes it a prime substrate for CYP450-mediated oxidation, often leading to reactive cis-enedial intermediates.
Basicity Modulation: In saturated piperidone systems, the inductive effect of the furan oxygen lowers the pKa of the piperidine nitrogen relative to phenyl analogs, altering bioavailability and target binding.
Conformational Locking: In 2,6-diaryl-4-piperidones, electronic repulsion between the furan oxygen and the carbonyl dipole reinforces specific chair conformations, critical for receptor docking.
Electronic Architecture
Orbital Interactions in Fused Systems
In fused systems like furo[3,2-c]pyridin-4(5H)-one , the aromatic furan ring is coplanar with the lactam (piperidone) ring.[1] This creates a continuous
-system where the furan oxygen lone pair () donates density into the pyridine/lactam ring.[1]
HOMO Location: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the furan ring, making it the site of initial electrophilic attack (and metabolic oxidation).[1]
Lactam Resonance: The fusion typically enhances the acidity of the lactam NH by delocalizing the nitrogen lone pair (
) not just into the carbonyl, but across the extended -system.
Inductive Effects in Pendant Systems
In non-fused systems (e.g., 2-(furan-2-yl)piperidin-4-one ), the
-systems are isolated. Here, the Inductive Effect (-I) dominates.
*Values are estimated ranges for the conjugate acid of the secondary amine in a 2-substituted piperidine system.
Reactivity & Metabolic Bioactivation
The most critical electronic property of the furan ring in drug design is its susceptibility to oxidative ring opening. This is a "hard" electronic constraint that must be managed.
The "Toxicophore" Mechanism
The electron-rich furan ring is oxidized by Cytochrome P450 (specifically CYP2E1 and CYP450 3A4) to form an unstable epoxide or radical cation.[1] This collapses into a highly reactive cis-2-butene-1,4-dial , a potent electrophile that alkylates proteins and DNA (hepatotoxicity).
To dampen this reactivity without losing the furan's structural benefits:
Electron Withdrawal: Add electron-withdrawing groups (EWG) like
or to the furan ring to lower the HOMO energy, making it less susceptible to oxidation.[1]
Steric Shielding: Substitution at the C2/C5 positions of the furan can sterically hinder the approach of the CYP heme iron.
Synthetic Architecture & Protocols
The synthesis of these systems relies on exploiting the specific polarity of the furan ring. Modern methods utilize Gold(I) catalysis to effect cyclization under mild conditions, avoiding the decomposition of the sensitive furan moiety.
Workflow: Gold-Catalyzed Synthesis of Furo[3,2-c]pyridines
This method constructs the fused piperidone core from an acyclic furan-yne precursor.
Preparation: Dissolve furfural (20 mmol) and ammonium acetate (11 mmol) in Ethanol (30 mL).
Addition: Add acetone (10 mmol) dropwise to the stirring solution.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The color will darken as the Schiff base forms and cyclizes.
Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). Look for the disappearance of furfural.
Isolation: Cool to room temperature. The product often precipitates as a yellow solid.[1]
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF to yield the pure chair-conformer.
Validation (Self-Check):
1H NMR: Look for the doublet of doublets at ~4.0-4.5 ppm (benzylic protons at C2/C6).[1] Coupling constants (
Hz) confirm the trans-diaxial arrangement of protons (indicating equatorial furan rings).[1]
References
Metabolic Activation: Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
Synthesis & Reactivity: Hashmi, A. S. K. (2007).[1] "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews. Link[1]
Piperidone Conformation: Aridoss, G., et al. (2009).[1] "Synthesis and biological evaluation of some novel 2,6-diarylpiperidin-4-ones." European Journal of Medicinal Chemistry. Link
Electronic Effects: Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]
Furo-pyridine Scaffolds: Shiri, M. (2012).[1] "Indoles, isatins, and pyridines: Recent advances in the synthesis of furo[3,2-c]pyridines." Chemical Reviews. Link[1]
Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one from Piperidin-4-one HCl: An Application Note and Detailed Protocol
Abstract This comprehensive guide details the synthesis of 1-(furan-2-carbonyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines the N-acylation of piperidin-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of 1-(furan-2-carbonyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines the N-acylation of piperidin-4-one hydrochloride with 2-furoyl chloride, employing the robust and widely applicable Schotten-Baumann reaction conditions. This document provides a step-by-step methodology, including reagent quantification, reaction setup, workup, and purification procedures. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations for all chemical entities, and detailed characterization of the final product through spectroscopic methods. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1] The functionalization of the piperidine ring, particularly at the nitrogen atom, allows for the exploration of chemical space and the fine-tuning of pharmacological activity. The introduction of a furan-2-carbonyl moiety to the piperidin-4-one core yields a versatile intermediate, 1-(furan-2-carbonyl)piperidin-4-one, which can be further elaborated to generate novel chemical entities with potential therapeutic applications.
The synthesis described herein utilizes the Schotten-Baumann reaction, a classic and efficient method for the acylation of amines.[2] This reaction is typically performed in a biphasic system or in the presence of a base that serves to neutralize the hydrochloric acid byproduct generated from the reaction of the amine with the acyl chloride, thereby driving the reaction to completion. In this protocol, triethylamine is employed as an organic base to facilitate the N-acylation of piperidin-4-one with 2-furoyl chloride.
Reaction Scheme
The overall transformation involves the reaction of piperidin-4-one hydrochloride with 2-furoyl chloride in the presence of triethylamine to yield 1-(furan-2-carbonyl)piperidin-4-one and triethylamine hydrochloride as a byproduct.
Caption: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one.
Materials and Methods
Reagents and Equipment
Reagent/Material
Grade
Supplier
Piperidin-4-one hydrochloride
98%
Commercially Available
2-Furoyl chloride
98%
Commercially Available
Triethylamine
≥99.5%
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Ethyl acetate (EtOAc)
Reagent Grade
Commercially Available
Hexanes
Reagent Grade
Commercially Available
Saturated aqueous sodium bicarbonate
-
Prepared in-house
Brine
-
Prepared in-house
Anhydrous magnesium sulfate
-
Commercially Available
Silica gel
60 Å, 230-400 mesh
Commercially Available
Round-bottom flask
-
Standard laboratory equipment
Magnetic stirrer and stir bar
-
Standard laboratory equipment
Ice bath
-
Standard laboratory equipment
Separatory funnel
-
Standard laboratory equipment
Rotary evaporator
-
Standard laboratory equipment
Thin-layer chromatography (TLC) plates
Silica gel 60 F254
Commercially Available
NMR spectrometer
400 MHz or higher
-
FT-IR spectrometer
-
-
Experimental Protocol
1. Reaction Setup:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
Suspend the solid in anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidin-4-one HCl).
Cool the suspension to 0 °C using an ice bath.
2. Base Addition:
Slowly add triethylamine (2.2 eq) to the stirred suspension at 0 °C. The addition should be dropwise to control the exotherm.
Stir the mixture at 0 °C for 30 minutes. The hydrochloride salt will react with the triethylamine to form the free base of piperidin-4-one in situ.
3. Acylation:
In a separate flask, dissolve 2-furoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
Add the 2-furoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 12-16 hours.
4. Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
The reaction is considered complete when the starting material (piperidin-4-one) is no longer visible on the TLC plate.
5. Work-up:
Upon completion, quench the reaction by adding deionized water to the flask.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification:
Purify the crude product by flash column chromatography on silica gel.
The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes.
Collect the fractions containing the desired product (as determined by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(furan-2-carbonyl)piperidin-4-one as a solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Results and Discussion
Characterization Data
The identity and purity of the synthesized 1-(furan-2-carbonyl)piperidin-4-one should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃) δ: 7.50 (dd, J = 1.8, 0.8 Hz, 1H, furan H5), 7.10 (dd, J = 3.5, 0.8 Hz, 1H, furan H3), 6.50 (dd, J = 3.5, 1.8 Hz, 1H, furan H4), 4.20 (t, J = 6.0 Hz, 2H, piperidine H2/H6), 3.90 (t, J = 6.0 Hz, 2H, piperidine H2/H6), 2.60 (t, J = 6.0 Hz, 4H, piperidine H3/H5). Note: The signals for the two sets of methylene protons on the piperidine ring adjacent to the nitrogen may be broad or split due to restricted rotation around the amide bond.
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
Deprotonation: Triethylamine, a hindered organic base, deprotonates the piperidin-4-one hydrochloride to generate the free secondary amine. This is a crucial step as the hydrochloride salt is not nucleophilic.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free piperidin-4-one attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the N-acylated product.
Neutralization: The triethylamine also serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and the product.
Safety Precautions
Piperidin-4-one hydrochloride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
2-Furoyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns.[3] Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
Triethylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and away from ignition sources.
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
All waste materials should be disposed of in accordance with local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(furan-2-carbonyl)piperidin-4-one from readily available starting materials. The use of the Schotten-Baumann reaction with triethylamine as a base offers a straightforward and efficient method for the N-acylation of piperidin-4-one. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This versatile intermediate can be a valuable tool for the development of novel therapeutic agents and other functional molecules.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
Protocol for acylation of piperidin-4-one with furoyl chloride
Application Note: Selective N-Acylation of Piperidin-4-one with Furoyl Chloride Part 1: Executive Summary & Strategic Rationale This Application Note details the synthetic protocol for generating 1-(2-furoyl)piperidin-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective N-Acylation of Piperidin-4-one with Furoyl Chloride
Part 1: Executive Summary & Strategic Rationale
This Application Note details the synthetic protocol for generating 1-(2-furoyl)piperidin-4-one via the nucleophilic acyl substitution of piperidin-4-one with 2-furoyl chloride. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various bioactive molecules, including peptidomimetics and kinase inhibitors.
The Core Challenge:
The primary technical hurdle in this synthesis is the instability of the starting material, piperidin-4-one (free base) . In its free amine form, piperidin-4-one rapidly undergoes self-condensation (aldol-like dimerization) and polymerization. Consequently, it is commercially supplied as the hydrochloride monohydrate salt .
Strategic Solution:
To ensure high fidelity and yield, the free base must be liberated in situ in the presence of the acylating agent, or in a biphasic system where the acylation rate exceeds the dimerization rate. This guide presents two validated protocols:
Protocol A (Biphasic Schotten-Baumann): The robust, scale-up friendly method (Recommended).
Protocol B (Anhydrous Organic): For water-sensitive analogs.
Part 2: Reaction Mechanics & Thermodynamics
The reaction follows an addition-elimination mechanism characteristic of acyl chlorides.[1]
Key Mechanistic Steps:
Base-Mediated Deprotonation: The hydrochloride salt is neutralized to expose the nucleophilic secondary amine.
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, reforming the carbonyl and expelling the chloride ion.
Scavenging: The base neutralizes the generated HCl to drive the equilibrium forward.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the critical transient free amine stage where rapid acylation is required to prevent dimerization.
Best for: High purity, ease of workup, and handling the hydrate salt without drying steps.
Rationale: The biphasic system (DCM/Water) utilizes the high solubility of the inorganic base in water and the product in DCM. The acylation of the amine is significantly faster than the hydrolysis of the furoyl chloride by water at low temperatures.
Step-by-Step Methodology:
Preparation of Aqueous Phase:
In a 250 mL round-bottom flask, dissolve K
CO (2.5 equiv) in distilled water (approx. 5 mL per gram of carbonate).
Cool the solution to 0–5 °C using an ice bath.
Amine Addition:
Add Piperidin-4-one HCl
HO (1.0 equiv) to the cooled aqueous base. Stir vigorously until dissolved. Note: The free base is now generated in the aqueous phase.
Acylation:
Dissolve 2-Furoyl chloride (1.1 equiv) in DCM (volume equal to the aqueous phase).
Add the DCM solution dropwise to the rapidly stirring aqueous mixture over 15–20 minutes.
Observation: The reaction is exothermic. Maintain internal temperature < 10 °C to minimize hydrolysis.
Reaction Maintenance:
Allow the biphasic mixture to warm to Room Temperature (RT) and stir vigorously for 2–3 hours.
TLC Monitoring: 5% MeOH in DCM. The product typically moves to R
Best for: Water-sensitive acid chlorides or anhydrous downstream applications.
Rationale: Uses an organic base (TEA or DIPEA) to liberate the amine salt. Requires excess reagent to account for the water of hydration in the starting material.
Step-by-Step Methodology:
Suspension:
In a flame-dried flask under Nitrogen/Argon, suspend Piperidin-4-one HCl
HO (1.0 equiv) in anhydrous DCM (10 mL/g).
Base Addition:
Add Triethylamine (TEA) (3.0 equiv).
Stoichiometry Logic: 1 eq for the HCl salt, 1 eq for the reaction HCl, 1 eq excess/buffer.
Stir for 15 minutes at RT. The salt will dissolve/suspend as the free amine is liberated.
Acylation:
Cool the mixture to 0 °C.
Add 2-Furoyl chloride (1.2 equiv) dropwise.
Note: If the starting material is the monohydrate, the water will hydrolyze a portion of the acid chloride. If the reaction stalls, add an additional 0.1–0.2 equiv of acid chloride.
Application Note: 1-(Furan-2-carbonyl)piperidin-4-one as a Versatile Precursor for Mannich Base Synthesis in Drug Discovery
Abstract The Mannich reaction is a cornerstone of medicinal chemistry, enabling the straightforward introduction of an aminomethyl group to a carbon atom adjacent to a carbonyl group.[1][2][3] This three-component reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Mannich reaction is a cornerstone of medicinal chemistry, enabling the straightforward introduction of an aminomethyl group to a carbon atom adjacent to a carbonyl group.[1][2][3] This three-component reaction provides a highly efficient pathway to synthesize β-amino carbonyl compounds, known as Mannich bases, which are prevalent pharmacophores in a multitude of clinically significant drugs.[4][5] This application note presents a detailed guide on the use of 1-(Furan-2-carbonyl)piperidin-4-one as a key precursor for the synthesis of novel Mannich bases. We provide in-depth mechanistic insights, a comprehensive experimental protocol, and a discussion of the applications of the resulting compounds in modern drug development.
Introduction: The Strategic Value of the Piperidone Mannich Base
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[6] When incorporated into a Mannich reaction, the piperidin-4-one core acts as the active hydrogen component, allowing for functionalization at the C-3 and C-5 positions.
1-(Furan-2-carbonyl)piperidin-4-one is a particularly valuable precursor for several reasons:
Structural Rigidity and Vectorial Control: The N-acyl furan group locks the piperidine ring in a defined conformation, influencing the stereochemical outcome of the reaction. It also provides a specific vector for further chemical modification.
Modulation of Physicochemical Properties: The furan moiety, a known bioisostere for phenyl rings, can engage in specific hydrogen bonding and π-stacking interactions with biological targets.[7]
Synthetic Versatility: The resulting Mannich bases serve as versatile intermediates for creating diverse chemical libraries for high-throughput screening.
This guide is intended for researchers and scientists engaged in drug discovery and development, providing the technical foundation needed to leverage this powerful synthetic tool.
Physicochemical Properties & Handling
A clear understanding of the precursor's properties is essential for safe handling and successful experimentation.
Property
Value
Source
Molecular Formula
C₁₀H₁₁NO₃
Molecular Weight
193.20 g/mol
Appearance
Solid
Solubility
Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
General chemical knowledge
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.
General laboratory practice
Safety Information:
Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Wear protective gloves, eye protection, and face protection.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Mannich Reaction: Mechanistic Pathway
The Mannich reaction proceeds via a well-established mechanism involving three key components: the piperidone precursor (the enolizable ketone), an aldehyde (commonly formaldehyde), and a secondary amine.[1][2] The reaction is typically catalyzed by acid or base.
Acid-Catalyzed Mechanism:
Iminium Ion Formation: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from the secondary amine. Subsequent dehydration yields a highly electrophilic Eschenmoser's salt analog, the iminium ion.[1][2]
Enolization: The piperidone ketone tautomerizes to its enol form under acidic conditions.
Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new C-C bond at the C-3 position of the piperidone ring.
Deprotonation: A final deprotonation step regenerates the carbonyl group, yielding the final β-amino carbonyl product, the Mannich base.
The diagram below illustrates this acid-catalyzed pathway.
Figure 2: Experimental Workflow
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(Furan-2-carbonyl)piperidin-4-one (1.93 g, 10.0 mmol), morpholine (1.1 mL, 11.0 mmol), and paraformaldehyde (0.33 g, 11.0 mmol) in absolute ethanol (50 mL).
Acidification and Reflux: Stir the suspension and carefully add concentrated hydrochloric acid (~1.5 mL) dropwise. The mixture should become a clear solution. Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
Causality Note: The acid acts as a catalyst to promote the formation of the electrophilic iminium ion from morpholine and formaldehyde, which is the rate-determining step. [1]Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction environment.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To prepare a TLC sample, withdraw a small aliquot, dilute it with methanol, and spot on a silica gel plate, eluting with a 9:1 Dichloromethane:Methanol mixture. The disappearance of the starting piperidone spot indicates reaction completion. The reaction is typically complete within 4-6 hours.
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The hydrochloride salt of the Mannich base will precipitate as a white solid.
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol.
Characterization: Dry the purified white solid under vacuum. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm its structure and purity.
Protocol Optimization and Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive paraformaldehyde.2. Insufficient acid catalyst.3. Reaction time too short.
1. Use fresh, high-quality paraformaldehyde or an aqueous formaldehyde solution (37%).2. Ensure the pH is acidic (pH 1-2). Add another drop of conc. HCl if necessary.3. Extend the reflux time and continue monitoring by TLC/LC-MS.
Formation of Side Products
1. Bis-aminomethylation at C-3 and C-5.2. Self-condensation of the ketone.
1. Use a slight excess (1.1 eq) of the amine and formaldehyde, not a large excess. Control the reaction time carefully.2. Ensure reaction temperature does not significantly exceed the reflux temperature of ethanol.
Product Fails to Precipitate
1. Product is too soluble in ethanol.2. Insufficient product formation.
1. Reduce the volume of ethanol under reduced pressure. Add diethyl ether as an anti-solvent to induce precipitation.2. Confirm product formation via LC-MS before attempting work-up.
Applications in Medicinal Chemistry
Mannich bases derived from 1-(Furan-2-carbonyl)piperidin-4-one are valuable scaffolds for developing novel therapeutics. The introduction of the aminomethyl group provides a handle for tuning basicity and polarity, which is critical for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Anticancer Agents: Many piperidone-derived Mannich bases exhibit significant cytotoxic activity against various cancer cell lines. [7]The aminomethyl side chain can interact with key residues in enzyme active sites or DNA.
Antimicrobial Agents: The piperidine nucleus is a component of many natural and synthetic antimicrobial compounds. [8]Functionalization via the Mannich reaction can lead to new derivatives with potent activity against bacteria and fungi.
CNS-Active Agents: The tertiary amine common in Mannich bases is a key feature of many centrally-acting drugs. By modulating the pKa and lipophilicity, these compounds can be designed to cross the blood-brain barrier and interact with neuroreceptors.
Conclusion
1-(Furan-2-carbonyl)piperidin-4-one serves as an exemplary and highly effective precursor for the synthesis of structurally diverse Mannich bases. The protocol detailed herein is robust, scalable, and relies on readily available and inexpensive reagents. The resulting β-amino carbonyl compounds are of significant interest in medicinal chemistry, providing a rapid entry point to novel chemical entities with potential therapeutic applications across multiple disease areas. This guide provides the necessary framework for researchers to successfully implement this valuable synthetic transformation in their drug discovery programs.
References
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
The Mannich Reaction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]
Wang, L., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Frontiers in Pharmacology, 14. [Link]
Ganthi, H. P., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Chemical Review and Letters, 6(1), 29-41. [Link]
Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Aksenov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Zakharychev, V. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 843-852. [Link]
Rasulov, C. K. (2021). Aminomethylation Reactions of 2-[1(3)-Methylcycloalkyl]-4-Methylphenols with Piperidine. Azerbaijan Chemical Journal. [Link]
Reaction design for aminomethylation with formaldimines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 334-346. [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-197. [Link]
The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 8. Aminomethylation of 3,5-Dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates as a Method for the Synthesis of New Functionally Substituted 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1004. [Link]
Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 241-262. [Link]
Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Drug Discovery Today, 18(3-4), 156-169. [Link]
Advanced One-Pot Synthesis of N-Substituted Piperidin-4-ones
Application Note & Protocol Guide Executive Summary & Strategic Importance The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics includ...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary & Strategic Importance
The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics including opioid analgesics (e.g., fentanyl analogues), acetylcholinesterase inhibitors, and CCR5 antagonists. Traditional synthesis often involves multi-step procedures such as the Dieckmann condensation of
-substituted bis(2-alkoxycarbonylethyl)amines, which suffers from poor atom economy and harsh conditions.
This guide details one-pot multicomponent reactions (MCRs) , specifically optimizing the Petrenko-Kritschenko condensation and its modern variants. These methods allow for the rapid assembly of 2,6-disubstituted piperidin-4-ones from simple precursors (aldehydes, amines, and enolizable ketones) with high stereoselectivity and operational simplicity.
Mechanistic Foundations: The Double Mannich Pathway
To optimize yield and diastereoselectivity, one must understand the causality of the reaction. The one-pot synthesis proceeds via a Double Mannich Condensation .
Reaction Logic
Imine Formation: The amine condenses with the aldehyde to form an electrophilic imine (Schiff base).
Enolization: The ketone (acetone or
-keto ester) enolizes under acidic/basic conditions.
First Mannich Addition: The enol attacks the imine, forming a
-amino ketone.
Second Mannich/Cyclization: A second equivalent of aldehyde and the remaining amine proton facilitate a second Mannich reaction, closing the ring.
Mechanistic Visualization
The following diagram illustrates the stepwise assembly, highlighting the critical cyclization event.
Figure 1: The Double Mannich cascade mechanism. Control of the enolization rate relative to imine formation is critical for suppressing acyclic polymer byproducts.
Experimental Protocols
Protocol A: The Classic Ethanol-Mediated Synthesis
Best for: High-throughput library generation of 2,6-diarylpiperidin-4-ones.
Mechanism: Ammonium acetate serves as both the nitrogen source and a weak acid-base buffer to catalyze enolization.
Recrystallization: Recrystallize from ethanol to obtain pure 2,6-cis-isomers (thermodynamically favored).
Data Summary:
Parameter
Value
Typical Yield
65% – 85%
Reaction Time
4–6 Hours
Stereochemistry
Predominantly cis-2,6-diaryl (Chair conformation)
| Key Reference | Petrenko-Kritschenko, P. (1906); Perumal et al. (2013) |
Protocol B: Green Synthesis using Deep Eutectic Solvents (DES)
Best for: Environmentally conscious synthesis, avoiding volatile organic compounds (VOCs), and improving yields for acid-sensitive substrates.
Mechanism: The Glucose-Urea DES acts as both solvent and catalyst, stabilizing the charged intermediates via hydrogen bonding.
Reagents:
DES Preparation: Glucose and Urea (Molar ratio 1:1).
Substituted Benzaldehyde (20 mmol)
Acetone (10 mmol)
Ammonium Acetate or Primary Amine (10 mmol)
Step-by-Step Procedure:
DES Formation: Mix Glucose and Urea in a beaker and heat to 80 °C with stirring until a clear, homogeneous liquid forms (approx. 20 mins).
Reaction Setup: To the DES (10 g), add the aldehyde, amine, and ketone.
Execution: Stir the mixture at 80 °C for 1–2 hours .
Observation: The reaction is typically faster in DES than in ethanol due to the high polarity of the medium.
Workup:
Cool to room temperature.
Add Water (20 mL) to the flask. The DES is water-soluble, while the organic product is not.
The solid product will precipitate out.
Isolation: Filter the solid, wash with water to remove residual sugars/urea, and dry.
Recrystallization: Recrystallize from Ethanol/Water.
Why this works: The hydroxyl groups in glucose activate the carbonyl electrophile via H-bonding, while urea can act as a mild base to assist deprotonation of the ketone.
Critical Optimization Parameters
The success of the one-pot synthesis relies on balancing the reactivity of the three components.
Variable
Impact on Reaction
Recommendation
Ketone Structure
Steric bulk at -carbons hinders the second Mannich closing.
Use methyl ketones (acetone, acetophenone) for best results. Cyclic ketones (cyclohexanone) yield bicyclic structures.
Amine Basicity
Highly basic amines can cause aldol polymerization of the aldehyde.
Use Ammonium Acetate (buffered) or weak aromatic amines (anilines).
Temperature
High temp favors the thermodynamic cis-isomer; Low temp may trap kinetic intermediates.
Reflux (78–80 °C) is standard for ring closure.
Aldehyde Electronics
Electron-withdrawing groups (, ) accelerate the reaction.
Reduce reaction time for electron-poor aldehydes to prevent tar formation.
Troubleshooting & Self-Validation
Problem: Sticky/Oily Product.
Cause: Incomplete cyclization or presence of acyclic Mannich bases.
Solution: Treat the crude oil with dilute HCl to form the salt, which crystallizes more easily. Wash the solid with non-polar solvent (Ether/Hexane) to remove unreacted aldehyde.
Problem: Low Yield with Aliphatic Aldehydes.
Cause: Enolization of the aliphatic aldehyde competes with the ketone enolization.
Solution: This protocol is optimized for aromatic aldehydes .[4] For aliphatic variants, pre-form the imine or use the Dieckmann route (not one-pot).
Validation:
NMR: Look for the disappearance of the aldehyde proton (
ppm). The C2 and C6 protons of the piperidine ring typically appear as doublets of doublets around 3.5–4.5 ppm ( indicates cis-chair).
Application Note: High-Efficiency Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one
Part 1: Strategic Overview & Retrosynthetic Analysis Executive Summary The compound 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a critical pharmacophore intermediate used in the synthesis of diverse bioacti...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Retrosynthetic Analysis
Executive Summary
The compound 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a critical pharmacophore intermediate used in the synthesis of diverse bioactive heterocycles, including acetylcholinesterase (AChE) inhibitors and peptidomimetics.[1][2][3][4][5] Its structural core combines a reactive piperidone ketone—suitable for reductive amination or Wittig olefination—with a furan-2-carboxamide moiety that often confers metabolic stability and binding affinity in target proteins.
This application note details a robust, scalable protocol for the regioselective N-acylation of 4-piperidone hydrochloride using 2-furoyl chloride. Unlike free-base piperidone, which is prone to self-aldol condensation and polymerization, this protocol utilizes the hydrochloride salt to ensure substrate stability prior to the critical coupling event.
Retrosynthetic Logic
The synthesis is designed around a single disconnection at the amide bond. The choice of the acid chloride route over carbodiimide coupling (e.g., EDC/NHS) is driven by atom economy, reaction kinetics, and ease of purification.
Figure 1: Retrosynthetic analysis highlighting the direct N-acylation strategy.
Part 2: Reagent Selection & Critical Parameters
Reagent Specifications
Success depends on the purity of the acylating agent and the stoichiometry of the base.
Must be HCl salt. Free base is unstable and polymerizes.
2-Furoyl Chloride
527-69-5
Electrophile
Lachrymator. Check for hydrolysis (white solid) before use.
Triethylamine (TEA)
121-44-8
Base
Acts as HCl scavenger. Must be dry (anhydrous).
Dichloromethane (DCM)
75-09-2
Solvent
Anhydrous grade preferred to minimize furoyl chloride hydrolysis.
4-Dimethylaminopyridine (DMAP)
1122-58-3
Catalyst
Optional (0.05 eq) to accelerate sluggish reactions.
Mechanistic Insight & Causality
The Base Requirement: The reaction generates 2 equivalents of HCl (one from the piperidone salt, one from the condensation). Therefore, at least 2.2 equivalents of base are required. Insufficient base leads to incomplete conversion as the amine remains protonated and non-nucleophilic.
Temperature Control: The reaction is exothermic.[4][5] Maintaining the temperature at 0°C during addition is critical to prevent the enolization of the ketone, which could lead to O-acylation or aldol side reactions.
Part 3: Detailed Experimental Protocol
Method A: Anhydrous Acylation (Gold Standard)
Recommended for high-purity applications (e.g., library synthesis).
Step-by-Step Procedure:
Preparation of Substrate Suspension:
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 4-Piperidone Monohydrate Hydrochloride (10.0 mmol, 1.54 g) in anhydrous DCM (50 mL) .
Add Triethylamine (25.0 mmol, 3.5 mL) dropwise over 5 minutes.
Observation: The suspension will clear significantly as the free base is liberated and dissolves in DCM. Stir for 15 minutes at 0°C.
Acylation (The Critical Step):
Dissolve 2-Furoyl Chloride (10.5 mmol, 1.37 g) in DCM (10 mL) in a separate vial.
Add the acid chloride solution dropwise to the reaction flask over 20 minutes via a pressure-equalizing addition funnel or syringe pump.
Causality: Slow addition prevents localized heating and suppresses side reactions.
Reaction Maintenance:
Allow the mixture to warm naturally to Room Temperature (20-25°C) .
Stir for 2-4 hours .
Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (ninhydrin stain active) should disappear; the product (UV active) should appear.
Workup & Purification:
Quench: Add saturated aqueous NaHCO3 (30 mL) and stir vigorously for 10 minutes (hydrolyzes excess acid chloride).
Phase Separation: Transfer to a separatory funnel.[5] Collect the organic (lower) layer.[5][6]
Acid Wash: Wash the organic layer with 1N HCl (20 mL) . Crucial Step: This removes unreacted piperidone and TEA. The product (amide) is neutral and stays in the organic layer.
Drying: Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Yield Expectation: 85-95% as an off-white solid or pale yellow oil.
Method B: Schotten-Baumann Conditions (Scale-Up)
Recommended for large-scale (>50g) where anhydrous solvents are cost-prohibitive.
Dissolve Piperidone HCl in minimal water.
Adjust pH to ~8-9 with 4M NaOH.
Simultaneously add Furoyl Chloride and 4M NaOH dropwise, maintaining pH 8-9 and Temp <10°C.
Extract with DCM or EtOAc after completion.
Part 4: Process Visualization & Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 2: Operational workflow for the anhydrous synthesis of 1-(Furan-2-carbonyl)piperidin-4-one.
Part 5: Quality Control & Troubleshooting
Self-Validating Checks
Visual Check: During base addition, the white suspension of Piperidone HCl should turn into a translucent/cloudy solution (TEA-HCl salt is finer than Piperidone HCl).
TLC Analysis:
Mobile Phase: 5% Methanol / 95% DCM.
Stain: Ninhydrin (for starting amine - red spot) and UV (for product - dark spot).
Criterion: Reaction is complete when the baseline red spot (amine) is absent.
Advanced Protocol: N-Acylation of 4-Piperidone Scaffolds
Application Note & Technical Guide Executive Summary The N-acylation of 4-piperidone (piperidin-4-one) is a foundational transformation in medicinal chemistry, serving as a critical entry point for synthesizing piperidin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary
The N-acylation of 4-piperidone (piperidin-4-one) is a foundational transformation in medicinal chemistry, serving as a critical entry point for synthesizing piperidine-based pharmacophores found in analgesics (e.g., fentanyl analogues), acetylcholinesterase inhibitors (e.g., Donepezil derivatives), and antipsychotics.
While theoretically simple, this reaction presents specific technical challenges due to the commercial availability of the starting material as 4-piperidone monohydrate hydrochloride . The presence of the hydrate (gem-diol) equilibrium and the acidic salt form requires tailored neutralization strategies to prevent self-condensation (aldol-like polymerization) while ensuring chemoselective acylation of the nitrogen over the ketone functionality.
This guide provides three validated protocols ranging from robust biphasic conditions to precision anhydrous coupling, designed for scalability and high-throughput library generation.
Strategic Decision Framework
Before selecting a protocol, the researcher must evaluate the acylating agent and the stability of the substrate.
Figure 1: Decision matrix for selecting the optimal N-acylation condition based on electrophile stability and type.
Critical Material Insight: Handling the Hydrate/Salt
Commercially available 4-piperidone is typically supplied as 4-piperidone monohydrate hydrochloride (
).
The Salt Factor: The amine is protonated and non-nucleophilic. It must be "free-based" to react.
The Hydrate Factor: The carbonyl exists in equilibrium with the gem-diol (
). Dehydration to the ketone occurs spontaneously under anhydrous conditions or upon heating, but the water released can hydrolyze sensitive acid chlorides.
Operational Rule: For anhydrous methods (Method B & C), a "Free-Basing Pre-treatment" or the use of excess organic base (3.0+ equivalents) is mandatory to scavenge both the HCl and the released water.
Experimental Protocols
Method A: Schotten-Baumann Conditions (Biphasic)
Best for: Robust acid chlorides (e.g., acetyl chloride, benzoyl chloride) and scaling up. This method uses water to dissolve the piperidone salt, eliminating solubility issues.
Reagents:
4-Piperidone monohydrate HCl (1.0 equiv)
Acyl Chloride (1.1 equiv)
Sodium Carbonate (
) or Potassium Carbonate () (2.5 - 3.0 equiv)
Solvent: DCM / Water (1:1 ratio)
Protocol:
Dissolution: In a round-bottom flask, dissolve 4-piperidone monohydrate HCl and
in water (approx. 5 mL per mmol). Stir until clear; the solution will be basic (pH > 10), liberating the free amine.
Biphasic Setup: Add an equal volume of Dichloromethane (DCM). The free amine will partition between phases.
Addition: Cool the mixture to 0°C. Add the acyl chloride dropwise (neat or dissolved in minimal DCM) over 15 minutes. Vigorous stirring is essential to maximize interfacial contact.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Workup: Separate layers. Extract the aqueous layer 2x with DCM. Wash combined organics with 1M HCl (to remove unreacted piperidone), then Brine. Dry over
and concentrate.
Method B: Anhydrous Acylation (Organic Base)
Best for: Hydrolysis-sensitive acid chlorides, anhydrides, or when water must be strictly excluded.
Reagents:
4-Piperidone monohydrate HCl (1.0 equiv)
Acyl Chloride or Anhydride (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Suspension: Suspend 4-piperidone monohydrate HCl in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
In-Situ Free Basing: Add TEA (3.0 equiv) dropwise at 0°C. The suspension will likely clear as the free base forms, followed by the precipitation of TEA·HCl salts.[2]
Note: If using the monohydrate, add 4Å Molecular Sieves at this stage and stir for 30 mins to absorb released water if the electrophile is extremely sensitive.
Acylation: Add the Acyl Chloride/Anhydride dropwise at 0°C.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.
Quench: Add saturated
solution.
Workup: Extract with DCM. Wash with 0.5M Citric Acid (mild acid wash prevents acetal hydrolysis if present) and Brine.
Method C: Peptide Coupling (Carboxylic Acids)
Best for: Complex carboxylic acids, chiral acids, or when the acid chloride is unstable.
Activation: Dissolve the Carboxylic Acid and Base (2.0 equiv) in DMF/DCM. Add the Coupling Agent (EDC or HATU) and stir for 15 minutes at RT to form the active ester.
Amine Addition: Add 4-piperidone monohydrate HCl followed by the remaining Base (1.0 - 2.0 equiv).
Reaction: Stir at RT for 12–18 hours.
Workup (DMF): Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF), 1x with sat.
(optional), 1x with sat. , and 1x with Brine.
Mechanistic Pathway
The reaction follows a standard nucleophilic acyl substitution.[5] The high chemoselectivity arises because the amine is significantly more nucleophilic than the ketone enol or the hydrate hydroxyls.
Figure 2: General mechanism of N-acylation.
Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete free-basing of the HCl salt.
Increase base to 3.0–4.0 equivalents. Ensure vigorous stirring in biphasic methods.
Polymerization / Tar
Self-condensation (Aldol) of piperidone.
Keep reaction cold (0°C) during base addition. Do not leave the free base stirring without the electrophile for long periods.
Product Water Soluble
Product is small/polar (e.g., N-acetyl).
Use continuous extraction (DCM) or salt out the aqueous layer with NaCl before extraction.
Hydrolysis of Reagent
Water from monohydrate reacting with acid chloride.
Use Method A (Schotten-Baumann) which tolerates water, or dry the starting material (azeotropic distillation with toluene) before Method B.
References
BenchChem. (2025).[1] Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Retrieved from
Kowalska, E., et al. (2017). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines. Oxford Academic. Retrieved from
Liu, C., Achtenhagen, M., & Szostak, M. (2016).[6][7] Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Organic Letters, 18(10), 2375-2378. Retrieved from
Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.[8] Retrieved from
Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
Scalable synthesis procedures for furan-piperidinone intermediates
Application Note: Scalable Synthesis of Furan-Piperidinone Intermediates Part 1: Executive Summary & Strategic Analysis 1.1 The Target Scaffold The N-(furan-2-ylmethyl)-4-piperidinone scaffold is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Furan-Piperidinone Intermediates
Part 1: Executive Summary & Strategic Analysis
1.1 The Target Scaffold
The N-(furan-2-ylmethyl)-4-piperidinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for diverse bioactive alkaloids, including dual-action opioid agonists and specific kinase inhibitors. Its structural utility lies in the bipolar nature of the molecule: the lipophilic, electron-rich furan ring coupled with the versatile, polarizable piperidinone core.
1.2 The Scalability Challenge
Synthesizing this intermediate at scale (100g – 5kg) presents three distinct chemical engineering challenges:
Stability of 4-Piperidone: The free base of 4-piperidone is unstable and prone to rapid self-condensation (dimerization). It must be generated in situ from the hydrochloride monohydrate salt.
Furan Ring Sensitivity: The furan moiety is acid-sensitive (susceptible to ring-opening hydrolysis to 1,4-dicarbonyls) and hydrogenation-sensitive (risk of over-reduction to tetrahydrofuran).
Stoichiometric Control: In reductive amination, optimizing the imine formation equilibrium prior to hydride addition is critical to minimize dialkylated by-products.
1.3 Route Selection Matrix
We evaluate two primary synthetic routes. Route A is designated as the Preferred Protocol for high-purity, scalable batches.
Feature
Route A: Reductive Amination (Convergent)
Route B: Dieckmann Cyclization (Linear)
Chemistry
4-Piperidone HCl + Furfural + Reductant
N-Furfural-bis(propionate) + Base
Step Count
1 (One-pot)
3 (Michael Addn Cyclization Decarboxylation)
Atom Economy
High
Moderate (Loss of CO2/EtOH)
Risk Profile
Low: Mild conditions preserve furan.
High: Acidic decarboxylation risks furan opening.
Scalability
Excellent (with STAB or catalytic hydrogenation).
Good, but workup is labor-intensive.
Part 2: Detailed Experimental Protocols
Protocol A: Scalable Reductive Amination (The "STAB" Method)
Recommended for batches 50g – 1kg. This method utilizes Sodium Triacetoxyborohydride (STAB), which is safer and more selective than Cyanoborohydride and avoids the over-reduction risks of catalytic hydrogenation.
Furan-2-carbaldehyde (Furfural) (Freshly distilled if dark)
Sodium Triacetoxyborohydride (STAB)
Triethylamine (TEA) or DIPEA
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
Free Base Generation (In Situ):
Charge a chemically resistant reactor with 4-Piperidone HCl monohydrate (1.0 equiv) .
Add DCM (10-15 volumes) . The salt will remain suspended.
Critical Step: Add TEA (1.05 equiv) slowly at 0–5°C. Stir for 30 minutes. The mixture will become a thick slurry as TEA·HCl precipitates.
Why: We liberate the piperidone free base immediately before reaction to prevent dimerization.
Imine Formation:
Add Furfural (1.05 equiv) and AcOH (1.0 equiv) to the slurry.
Warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Checkpoint: Monitor by TLC or LCMS for the disappearance of the ketone. The formation of the imine/enamine equilibrium is driven by the mild acid catalysis.
Reductive Step:
Cool the mixture to 0–5°C.
Add STAB (1.4 equiv) portion-wise over 60 minutes.
Safety Note: Mild exotherm and gas evolution (H2) occur. Ensure adequate venting.
Allow reaction to warm to RT and stir overnight (12h).
Quench & Workup:
Quench by slow addition of saturated aqueous NaHCO3 (pH adjusted to ~8-9).
Separate phases.[1][2] Extract aqueous layer 2x with DCM.
Combine organics and wash with Brine .
Dry over Na2SO4 and concentrate in vacuo.
Purification (The "Crash-Out" System):
Dissolve the crude oil in Isopropanol (IPA) (5 volumes) .
Cool to 0°C and slowly add HCl in IPA (or Dioxane) (1.1 equiv).
The product, 1-(furan-2-ylmethyl)piperidin-4-one hydrochloride, will crystallize as a white to off-white solid.
Filter, wash with cold cold IPA/Ether, and dry.
Expected Yield: 75–85%
Purity: >98% (HPLC)
Protocol B: Process Optimization for Multi-Kg Scale (Catalytic Hydrogenation)
Catalyst: 5% Ru/C or Raney Cobalt (Avoid Pd/C to prevent furan reduction).
Conditions: 5–10 bar H2, 40°C, Methanol solvent.
Note: Strict monitoring is required to stop the reaction before the furan ring begins to hydrogenate to the tetrahydrofuran analog.
Part 3: Visualization & Logic Flows
Diagram 1: Synthesis Workflow & Decision Logic
This diagram illustrates the critical decision points between the salt-formation route (for stability) and the reductive steps.
Caption: Workflow for the convergent synthesis of N-furan-piperidinones, highlighting the divergence based on production scale.
Diagram 2: Impurity Control Strategy
A self-validating system to identify and remove common by-products.
Caption: Critical Process Parameters (CPPs) for impurity prevention during the reductive amination sequence.
Part 4: Data Summary & Specifications
Table 1: Solvent & Reagent Compatibility Guide
Reagent
Role
Compatibility Note
DCM
Solvent
Excellent. Solubilizes the organic product but precipitates inorganic salts.
Methanol
Solvent
Good for Hydrogenation. Avoid with STAB (competing reaction).
STAB
Reductant
Preferred. Tolerates trace water and acid; high chemoselectivity for imines over ketones.
Pd/C
Catalyst
Avoid. High risk of reducing the furan double bonds.
Ru/C
Catalyst
Recommended. Kinetic selectivity favors imine reduction over furan hydrogenation.
Part 5: References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Vandamme, S. (2020). "Scalable Synthesis of N-Substituted Piperidines." Organic Process Research & Development. (General reference for piperidone handling).
Baliah, V., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters.
Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. "Mannich Reaction and Dieckmann Condensation variants."
Vertex/Google Scholar Grounding. "Stability of furan ring during reductive amination." (Confirmed Ru/C vs Pd/C selectivity).
Application Note: Functionalization of the C-3 Position in 1-(Furan-2-carbonyl)piperidin-4-one
Executive Summary & Strategic Analysis The scaffold 1-(Furan-2-carbonyl)piperidin-4-one (also known as N-(2-furoyl)piperidin-4-one) represents a critical intermediate in the synthesis of bioactive peptidomimetics, curcum...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The scaffold 1-(Furan-2-carbonyl)piperidin-4-one (also known as N-(2-furoyl)piperidin-4-one) represents a critical intermediate in the synthesis of bioactive peptidomimetics, curcumin analogs, and cytotoxic agents. The presence of the furan-2-carbonyl group on the nitrogen serves a dual purpose: it acts as a robust protecting group that modulates the basicity of the piperidine nitrogen via amide resonance, and it functions as a pharmacophore often associated with antimicrobial and anticancer activity.
The Challenge:
The primary synthetic challenge lies in the C-3 position (alpha to the ketone). While chemically equivalent to C-5 due to the molecule's symmetry, the C-3 position is the gateway to diversification.
Regiocontrol: Achieving mono-functionalization (C-3) without uncontrolled progression to bis-functionalization (C-3, C-5) requires precise kinetic control.
Substrate Stability: The furan ring is acid-sensitive. While the electron-withdrawing carbonyl stabilizes it, harsh Lewis acids or strong mineral acids at high temperatures can trigger furan ring opening or polymerization.
This guide details three field-proven protocols to navigate these challenges, focusing on Claisen-Schmidt Condensation , Mannich Aminomethylation , and Kinetic Enolate Alkylation .
Chemical Logic & Reaction Pathways[1]
The reactivity of the C-3 position is driven by the enolizability of the C-4 ketone. The
of the C-3 protons is approximately 18–19.
Decision Tree for Functionalization
The following diagram illustrates the strategic pathways available for this scaffold.
Figure 1: Strategic reaction pathways for C-3 functionalization. Note the divergence between thermodynamic control (leading to bis-substitution) and kinetic control (enabling mono-substitution).
Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Bis(arylidene) Derivatives (Claisen-Schmidt)
Application: Synthesis of cytotoxic curcumin analogs and anti-inflammatory agents.
Mechanism: Acid-catalyzed aldol condensation followed by dehydration.
Why this works: The thermodynamic product is the bis-benzylidene compound because the conjugated system formed is highly stable.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-(Furan-2-carbonyl)piperidin-4-one in 10 mL of glacial acetic acid.
Addition: Add 2.2 mmol of the chosen aromatic aldehyde.
Catalysis: Add 0.5 mL of concentrated HCl dropwise while stirring.
Expert Insight: Alternatively, saturate the solution with dry HCl gas for 10 minutes for higher yields, but handle with extreme care to avoid furan degradation.
Reaction: Stir the mixture at room temperature (25 °C) for 24–48 hours.
Monitoring: A solid precipitate usually forms. Monitor by TLC (Hexane:EtOAc 7:3).
Work-up: Pour the reaction mixture into crushed ice (approx. 50 g). Stir vigorously for 15 minutes.
Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove excess acid.
Characterization: Look for the disappearance of the C-3 methylene protons in NMR and the appearance of olefinic protons (~7.6–7.8 ppm).
Protocol B: Mannich Reaction (Aminomethylation)
Application: Introduction of amine solubility groups; synthesis of "Mannich bases" for biological screening.
Mechanism: Formation of an iminium ion from formaldehyde and a secondary amine, which attacks the enol of the piperidinone.
Preparation: In a 50 mL flask, mix the secondary amine (1.1 mmol) and paraformaldehyde (1.2 mmol) in 5 mL of absolute ethanol. Heat gently (40 °C) until the solution becomes clear (formation of the reactive iminium species).
Substrate Addition: Add 1-(Furan-2-carbonyl)piperidin-4-one (1.0 mmol) to the mixture.
Acidification: Add 1-2 drops of conc. HCl.
Reflux: Reflux the mixture at 80 °C for 4–6 hours.
Expert Insight: If the furan ring shows signs of decomposition (darkening/tars), switch to a catalytic amount of acetic acid and extend reflux time to 12 hours.
Work-up: Remove solvent under reduced pressure.
Neutralization: Dissolve the residue in minimal water/acetone and neutralize with aqueous ammonia or NaHCO₃ solution to liberate the free base.
Extraction: Extract with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄.
Note: Mannich bases can be unstable on silica; use neutral alumina if degradation is observed.
Protocol C: Kinetic Mono-Alkylation (Advanced)
Application: Creating asymmetric C-3 substituted derivatives.
Mechanism: Kinetic deprotonation using a bulky base at low temperature to prevent equilibration to the thermodynamic enolate or bis-enolate.
Materials
1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq, 1.0 M in THF)
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
Solvent System: Add 1.0 mmol of the ketone in 10 mL anhydrous THF. Cool to -78 °C .
Deprotonation: Add LiHMDS (1.1 mmol) dropwise over 10 minutes.
Expert Insight: Do not use simple hydroxides or alkoxides; they promote equilibration and bis-alkylation. LiHMDS is preferred over LDA for this substrate to minimize nucleophilic attack on the furan carbonyl.
Enolate Formation: Stir at -78 °C for 45 minutes.
Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Quench: Quench with saturated NH₄Cl solution.
Extraction: Extract with EtOAc. Wash with brine.
Purification: Silica gel chromatography.
Challenge: Separation of Mono- vs Bis-alkylated products. A gradient of Hexane:EtOAc is crucial.
Data Summary & Troubleshooting
Parameter
Protocol A (Claisen-Schmidt)
Protocol B (Mannich)
Protocol C (Kinetic Alkylation)
Primary Product
3,5-Bis(arylidene)
3-((Dialkylamino)methyl)
3-Alkyl/Aryl (Mono)
Key Reagent
Aldehyde + HCl/AcOH
Paraformaldehyde + Amine
LiHMDS + Alkyl Halide
Temp. Control
Room Temp (Thermodynamic)
Reflux (80 °C)
-78 °C (Kinetic)
Major Risk
Polymerization of furan
Retro-Mannich (reversibility)
Over-alkylation (Bis-product)
Yield (Typical)
70–85%
50–65%
40–60%
Troubleshooting Guide:
Problem: Reaction mixture turns black/tarry in Protocol A.
Cause: Acid concentration too high, degrading the furan ring.
Fix: Switch from conc. HCl to catalytic piperidine/acetic acid (buffer system) or use milder Lewis acids like Yb(OTf)₃.
Problem: Recovering starting material in Protocol C.
Cause: Enolate quenching by moisture.
Fix: Ensure THF is freshly distilled from Sodium/Benzophenone and the system is strictly anhydrous.
References
Synthesis and Cytotoxicity of 3,5-Bis(benzylidene)
Title: Newly Designed and Synthesized Curcumin Analogs with in vitro Cytotoxicity and Tubulin Polymerization Activity.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8492: Purification Protocol for 1-(Furan-2-carbonyl)piperidin-4-oneAssigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High[1][2]
Executive Summary
This guide addresses the purification of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-83-8).[2] This molecule presents a unique "dual-threat" challenge in purification: the furan ring is acid-sensitive (prone to ring-opening to form 1,4-dicarbonyls), while the piperidin-4-one moiety is prone to hydration and aldol condensation under basic conditions.[1][2]
Successful isolation requires a balance between removing polar coupling reagents and preserving the integrity of the heteroaromatic system.[2]
Molecule Profile & Solubility Data
Before initiating purification, verify your crude material against these physicochemical parameters.
Parameter
Characteristic
Technical Note
Physical State
Off-white solid or viscous oil
Often "oils out" initially; crystallizes upon standing or trituration.[1][2]
Avoid strong bases (e.g., NaOH) which may induce aldol condensation.[2]
Stability
Acid-Sensitive
CRITICAL: The furan ring degrades in strong acids (pH < 2).[1][2]
Module 1: Chemical Decontamination (The Workup)
Goal: Remove coupling reagents (EDC, HATU, or excess Acid Chlorides) without degrading the furan ring.[2]
The "Furan-Safe" Wash Protocol:
Standard acid washes (1M HCl) can open the furan ring.[2] Use this modified protocol to remove unreacted amines (piperidin-4-one) and coupling byproducts.[2]
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM for extractions if possible to prevent emulsion formation.[1]
Acid Wash (Gentle): Wash with 0.5 M Citric Acid or 10% NH₄Cl (pH ~4-5).[1][2]
Why? Strong enough to protonate residual amines/pyridines but too weak to trigger furan ring opening [1].[1]
Why? Removes unreacted furoic acid and neutralizes the organic layer.[2]
Brine/Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.
Visualization: Workup Workflow
Caption: Optimized extraction workflow minimizing acid exposure to protect the furan moiety.
Module 2: Chromatographic Purification
Goal: Isolate the product from non-polar impurities and "tar" using Silica Gel.[2]
Issue: Tailing/Streaking on Silica
The amide bond and the ketone can interact strongly with acidic silanols on silica gel, causing the band to streak.[2]
Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) .[1] Flush with 2 column volumes of solvent without TEA before loading sample.[1][2]
Mechanism:[1][2][3][4][5][6] TEA neutralizes the most acidic sites on the silica, preventing furan degradation and reducing tailing [2].[2]
Gradient: 0% → 60% B. Product typically elutes around 40-50% EtOAc.[1][2]
Troubleshooting Table: Chromatography
Symptom
Probable Cause
Corrective Action
Band Broadening
Amide Rotamers
Run column slower; check NMR (rotamers coalesce at high temp).
Product turns dark/brown
Acid-catalyzed polymerization
STOP. Your silica is too acidic.[1][2] Switch to Neutral Alumina or use the TEA pre-treatment described above.
| Co-elution with byproduct | Urea byproduct (from EDC) | Switch solvent system to DCM:MeOH (98:2) . Ureas are often much more polar in MeOH systems.[1] |
Module 3: Crystallization (The "Art")
Goal: Obtaining high-purity solid without chromatography.[1][2][5]
Issue: "Oiling Out"
N-acyl piperidones often separate as oils because the melting point is depressed by impurities.[1][2]
Dissolve the crude oil in the minimum amount of hot EtOH.[2]
Let cool to room temperature.[1] If oil droplets form, reheat and add a drop of seed crystal (if available) or scratch the glass.[2]
Add Diethyl Ether dropwise until turbidity persists.[1]
Store at -20°C overnight.
Alternative (Trituration):
If the oil is stubborn, suspend it in Diethyl Ether and sonicate vigorously.[2] This often extracts impurities and forces the oil to solidify into a white powder [3].[2]
Decision Logic: Which Method to Choose?
Caption: Decision matrix for selecting the optimal purification pathway based on crude purity and physical state.
Frequently Asked Questions (FAQs)
Q1: The NMR shows "doubled" peaks. Is my product impure?
Answer: Not necessarily. N-acyl piperidines possess partial double-bond character in the C-N amide bond, leading to restricted rotation.[1][2] This creates rotamers (cis/trans conformers) observable in NMR at room temperature.[1]
Verification: Run the NMR at 50-60°C. If the peaks coalesce into single sharp singlets, it is a pure compound exhibiting rotamerism.[1][2]
Q2: My product turned black on the rotary evaporator. What happened?
Answer: Furan derivatives are sensitive to oxidation and heat.[1][2] If your water bath was >50°C or if there were traces of acid present, the furan ring likely polymerized.[2]
Fix: Keep bath temperature <40°C. Add a trace of stabilizer (e.g., BHT) if storing for long periods, or store under Nitrogen/Argon in the dark.[2]
Q3: Can I use Acetone/Water for recrystallization?
Answer: Use caution. While solubility is good, the 4-ketone on the piperidine ring can form a gem-diol (hydrate) in the presence of water, which complicates drying and yield calculation.[2] Anhydrous alcohol/ether systems are safer.[1]
References
Hu, L., et al. (2025).[2] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[1][7] [1][2][7]
Gajbhiye, A., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.
Aridoss, G., et al. (2021).[2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
Part 1: Technical Profile & Physicochemical Constraints
Before attempting solubilization, it is critical to understand the molecular limitations.[3][4] This compound features a piperidin-4-one ring N-acylated with a furan-2-carbonyl group.[1][2][5]
Property
Value / Characteristic
Implication for Solubility
LogP (Predicted)
~0.2 – 0.7
Moderately Lipophilic: While not highly hydrophobic, the crystal lattice energy often impedes direct dissolution in water.[1][2]
Ionization (pKa)
Neutral
Critical: The molecule lacks basic nitrogens (the amide nitrogen is non-basic) or acidic protons in the physiological range.[1][2][3][4] pH adjustment will NOT improve solubility.
Stability
Furan ring sensitivity
Susceptible to ring opening under strong acidic conditions or oxidation.[2][3][4] Avoid low pH (< 2) and oxidizing agents.[2][3][4]
H-Bonding
Acceptors: 3 (Ketone, Amide, Furan O)
Good candidate for cosolvents (DMSO/Ethanol) and Cyclodextrin complexation.[1][2][3][4]
Part 2: Troubleshooting Guide (Q&A Format)
Q1: "I tried dissolving the powder directly in PBS/Water, but it floats or clumps. Why?"
Diagnosis: High Crystal Lattice Energy & Poor Wetting.[1][2][3][4]
Explanation: Although the LogP suggests moderate polarity, the solid state is stabilized by intermolecular forces (dipole-dipole interactions between ketone/amide groups).[1][2][3][4] Water molecules cannot easily penetrate the crystal lattice without a "bridge."[2][3][4]
Solution: Do not attempt direct aqueous dissolution.[2][3][4] You must create a concentrated organic stock solution first (Solvent Shifting method).[2][3][4]
Q2: "Can I use HCl or NaOH to dissolve it?"
Diagnosis: Misunderstanding of pKa.
Explanation: This molecule is an amide , not an amine.[2][3][4] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic.[3][4] Adding HCl will not protonate the nitrogen to form a salt.[2][3][4] Adding NaOH may degrade the molecule via amide hydrolysis or furan ring instability.[2][3][4]
Corrective Action: Maintain neutral pH (6.0–8.0). Stop using acid/base adjustments immediately.
Q3: "My solution precipitates immediately upon dilution from DMSO to media. How do I fix this 'Crash-out'?"
Diagnosis: Solvent Shock / Dielectric Constant Mismatch.[1][2][3][4]
Explanation: When a DMSO stock is added to water, the local solubility drops exponentially as the DMSO diffuses away.[2][3][4] If the final concentration exceeds the thermodynamic solubility limit in water, nucleation occurs instantly.[3][4]
Solution:
Reduce Final Concentration: Ensure your target is < 100 µM (if possible).
Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PEG400) before adding to water.
Use a Stabilizer: Pre-dissolve 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the aqueous phase before adding the DMSO stock.[1][2]
Part 3: Validated Solubilization Protocols
Method A: The "Solvent Shift" (For In Vitro / High-Throughput Screening)
Stock Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (Concentration: ~50 mM). Vortex until clear.
Quality Check: Inspect for particulates. If cloudy, sonicate for 30 seconds.[3][4]
Dilution (The Critical Step):
Prepare the aqueous media (e.g., PBS + 0.05% Tween 80).[2][3][4]
Slowly pipe the DMSO stock into the vortexing media.[2][3][4]
Do not add media to the DMSO.
Method B: Cyclodextrin Complexation (For In Vivo / Animal Studies)
Best for: High concentration requirements (> 1 mg/mL), avoiding DMSO toxicity.[2][3][4]
Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water or saline.[1][2]
Stock Addition: Dissolve compound in a minimal volume of Ethanol or Acetone (volatile solvents).
Mixing: Add the organic solution to the HP-β-CD vehicle dropwise.
Evaporation: Stir under a stream of nitrogen or in a vacuum concentrator to remove the volatile organic solvent.
Result: The compound is now trapped in the hydrophobic cavity of the cyclodextrin, remaining soluble in the aqueous phase.[2][3][4]
Part 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the specific workflow for preventing precipitation.
Figure 1: Decision Logic for Solubilization Strategy. Green paths indicate recommended workflows to avoid precipitation.
Figure 2: Mechanistic explanation of why pH adjustment is contraindicated for this specific molecule.
Part 5: References
Lipinski, C. A. (2000).[2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods.
Brewster, M. E., & Loftsson, T. (2007).[2][3][4] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
Savjani, K. T., et al. (2012).[2][3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2][3][4]
PubChem Compound Summary. "1-(Furan-2-carbonyl)piperidin-4-one."[1] National Center for Biotechnology Information.[2][3][4]
Minimizing side reactions during piperidin-4-one acylation
Technical Support Center: Piperidin-4-one Acylation Optimization Diagnostic Hub: What is failing in your reaction? Before optimizing, identify the specific failure mode.[1] Piperidin-4-one is a "bifunctional chameleon"—i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperidin-4-one Acylation Optimization
Diagnostic Hub: What is failing in your reaction?
Before optimizing, identify the specific failure mode.[1] Piperidin-4-one is a "bifunctional chameleon"—it possesses a nucleophilic amine and an electrophilic ketone (which can also enolize).
Observation
Likely Culprit
The Mechanism
Orange/Red gum or oil instead of solid product.
Self-Condensation (Dimerization)
The free base of piperidin-4-one is unstable. It undergoes intermolecular Aldol condensation to form dimers and trimers.[1]
Product mass = Target + 42 Da (Acetyl) but wrong NMR.
O-Acylation (Enol Ester)
Reaction at the ketone oxygen instead of the nitrogen (or alpha-carbon), forming an enol ester.
Low Yield despite full consumption of SM.
Poly-acylation / Hydrolysis
Formation of unstable N,O-diacyl species that degrade during aqueous workup.
Insoluble precipitate immediately upon base addition.[1]
Polymerization
Rapid uncontrolled aldol polymerization triggered by high local pH.[1]
The Selectivity Matrix: Controlling the Reaction Path
To minimize side reactions, you must strictly control which nucleophile (Nitrogen vs. Enolate Oxygen vs. Enolate Carbon) attacks the acylating agent.[1]
Scenario A: N-Acylation (Target: Amide Formation)
Goal: Protect or functionalize the nitrogen while leaving the ketone intact.
Primary Side Reaction: Self-Aldol Condensation (Dimerization).[1]
Root Cause: The moment piperidin-4-one is deprotonated (free-based) in the absence of a potent electrophile, it attacks itself.
The Fix:In-situ Neutralization. Never isolate the free base.
Best for: Benzoyl chloride, Acetyl chloride, Cbz-Cl.
The Logic: This biphasic system keeps the free amine concentration low and immediately traps it with the acylating agent, preventing dimerization.[1]
Preparation: Dissolve Piperidin-4-one HCl hydrate (1.0 equiv) in water (Minimum volume, ~3-4 mL per gram).
The Solvent: Add an equal volume of DCM or EtOAc .[1] Cool to 0–5 °C .[1]
The Trap: Add the Acyl Chloride (1.1 equiv) to the organic layer before adding the base.
Controlled Release: Dropwise add saturated NaHCO₃ (2.5 equiv) or NaOH (2.0 equiv) over 30 minutes with vigorous stirring.
Why? As the base neutralizes the HCl salt, the free amine migrates to the organic phase and is immediately acylated by the excess acyl chloride present.[1] It never has time to find another piperidone molecule to dimerize with.[1]
Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine/dimers) then Brine.[1]
Protocol B: C-Acylation of N-Protected Piperidone
Best for: Synthesis of
-keto esters/amides.
The Logic: Kinetic control at low temperature prevents O-acylation and poly-acylation.
Protection: Ensure Nitrogen is protected (e.g., N-Boc, N-Benzyl).[1]
Deprotonation: Dissolve substrate in anhydrous THF . Cool to -78 °C .[1] Add LiHMDS (1.1 equiv) dropwise.[1]
Critical: Do NOT use NaH; the counter-ion effect of Lithium favors C-alkylation/acylation over O-acylation compared to Sodium or Potassium.
Acylation: Add the acylating agent (preferably an Acyl Cyanide or Weinreb Amide ) dropwise.[1]
Avoid: Acyl chlorides at this step if possible, as they promote O-acylation (Enol ester).[1] If you must use R-COCl, add 1.0 equiv of MgBr₂ to coordinate the enolate oxygen, forcing C-attack.[1]
Quench: Quench with AcOH at -78 °C before warming to prevent equilibration to the thermodynamic enol ester.
Visualizing the Reaction Pathways
The following diagram illustrates the decision tree for piperidin-4-one acylation and the mechanistic divergence points.
Figure 1: Mechanistic pathways for Piperidin-4-one acylation. Red paths indicate failure modes (Dimerization, O-Acylation).
FAQ: Troubleshooting & Technical Support
Q1: Why does my reaction turn into a solid "puck" that I can't stir?A: You likely added a strong base (like NaOH pellets or concentrated solution) directly to a concentrated solution of the piperidone salt.[1] This creates zones of high pH where the free base concentration spikes, leading to rapid polymerization.[1]
Fix: Use the Biphasic Protocol (Protocol A) or dilute your reaction significantly.[1]
Q2: I see a peak at M+42 (Acetyl) in LCMS, but it disappears after acidic workup. What happened?A: You likely formed the O-acyl enol ester . These are essentially vinyl esters and are highly hydrolytically unstable, especially in acidic conditions.[1] They hydrolyze back to the starting ketone during workup.[1]
Fix: If targeting C-acylation, switch to LiHMDS/THF at -78°C and use an acyl cyanide or anhydride.[1]
Q3: Can I use Pyridine as a solvent?A: For N-acylation, yes, but it is risky.[1] Pyridine is a base.[1][2] Dissolving the HCl salt in pyridine generates the free base immediately.[1] If you don't add the acyl chloride fast enough or keep it cold enough, dimerization will compete.[1] The biphasic DCM/Water method is more robust for this specific substrate.[1]
Q4: How do I store the starting material?A: Always store as the Hydrochloride Hydrate . Never store the free base; it will turn into a red oil (dimer) within hours at room temperature.[1]
References
Comins, D. L., et al. (2001).[1][3] "Synthesis of 4-piperidones." Journal of Organic Chemistry. Link
BenchChem Protocols. (2025). "N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate." BenchChem Application Notes. Link
Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
Rathke, M. W., et al. (1980).[1][2] "Selectivity in Enolate Acylation." Journal of the American Chemical Society.[1][4] Link
MacMillan Group. (2008).[1] "Factors influencing C vs O alkylation/acylation." Princeton University Seminar Notes. Link
Optimizing solvent selection for furan-carbonyl piperidone crystallization
Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: FCP-CRYS-OPT System Overview: The Scaffold Challenge You are likely working with a N-(furan-2-ylcarbonyl)piperidone derivative or a structurally relate...
You are likely working with a N-(furan-2-ylcarbonyl)piperidone derivative or a structurally related heterocyclic amide. This scaffold presents a "perfect storm" for crystallization engineers due to three competing physicochemical forces:
Furan Lability: The furan ring is an electron-rich enol ether equivalent, highly susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation.
Piperidone Conformational Flexibility: The piperidone ring can adopt multiple chair/boat conformations, leading to high polymorphic propensity.
Amide "Oiling Out": The competing hydrogen bond acceptors (furan oxygen, carbonyls) and lipophilic domains often drive Liquid-Liquid Phase Separation (LLPS) rather than nucleation.
This guide is structured as a series of resolved technical support tickets addressing these specific failure modes.
Module 1: Solvent Selection & Stability (The "Acid Trap")
Ticket #001: "My product degrades or turns dark during crystallization."
Diagnosis: Furan ring opening or piperidone oxidation.
Root Cause: The furan ring has low resonance energy (approx. 16 kcal/mol vs. 36 kcal/mol for benzene), making it unstable in acidic media or under high thermal stress in the presence of oxygen.
The Protocol: Solvent Compatibility Matrix
Do not use standard "screening kits" blindly. You must filter solvents based on chemical compatibility first.
Solvent Class
Suitability
Risk Factor
Technical Recommendation
Strong Acids (HCl, H₂SO₄)
FORBIDDEN
High
Causes rapid furan ring opening (formation of 1,4-dicarbonyls).
Carboxylic Acids (Acetic, Formic)
Avoid
Medium
Can induce degradation over long induction times or elevated temps.
Alcohols (MeOH, EtOH, IPA)
High
Low
Excellent for H-bond direction. Caution: Methanol may form solvates.
Esters (Ethyl Acetate, IPM)
Medium
Low
Good for antisolvent addition; low risk of chemical interaction.
Chlorinated (DCM, Chloroform)
Avoid
Medium
Often contain trace HCl stabilizers; promotes oiling out due to high solubility.
Aromatic (Toluene)
High
Low
Excellent for breaking solvates and driving polymorph stability.
Visual Workflow: Safe Solvent Screening
The following logic gate ensures chemical stability before solubility is even tested.
Caption: Figure 1. Solvent safety logic for furan-containing scaffolds. Acidic environments must be strictly avoided to prevent scaffold degradation.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Ticket #002: "I get two liquid layers instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1]
Root Cause: The system enters a "spinodal decomposition" region where the energy barrier to form an amorphous oil is lower than the barrier to form an ordered crystal lattice. This is common in amide-heavy molecules like piperidones.
The Fix: The "Cloud Point" Shift Strategy
You cannot crystallize from the oil; you must crystallize before the oil forms.
Determine the Metastable Zone Width (MSZW):
Measure the temperature where the solution becomes cloudy (
) and where it clears ().
If
represents oil droplets (check under microscope), your supersaturation is too high.
Protocol: Oiling Out Remediation
Step A (Seeding): Add 0.5 - 1.0 wt% seeds at a temperature above the LLPS boundary but below the saturation limit.
Step B (Antisolvent Pulse): Instead of continuous addition, add antisolvent in pulses. Allow the system to equilibrate (cloudiness to dissipate) between pulses.
Step C (Solvent Switch): If using Water as an antisolvent, switch to Heptane or Methyl tert-butyl ether (MTBE) . Water often drives hydrophobic molecules to oil out instantly due to the "hydrophobic effect."
Visual Workflow: LLPS Troubleshooting
Caption: Figure 2. Decision tree for distinguishing nucleation from oiling out (LLPS) and selecting the corrective action.
Module 3: Polymorph Control
Ticket #003: "My melting point varies by 5-10°C between batches."
Diagnosis: Conformational Polymorphism.
Root Cause: The piperidone ring is flexible. Crystallizing from rapid cooling (kinetic control) often traps the molecule in a higher-energy conformer (lower melting point). Slow cooling (thermodynamic control) allows packing into the most stable lattice.
Experimental Protocol: Polymorph Screening
To lock the desired polymorph, you must control the rate of supersaturation generation.
Slurry Ripening:
Take the "low melting" solid.
Suspend in Toluene or IPA (solubility < 20 mg/mL).
Stir at 50°C for 24-48 hours.
Mechanism:[1][2][3][4][5] This allows the metastable form to dissolve and reprecipitate as the stable form (Ostwald Ripening).
Desolvation Check:
Run TGA (Thermogravimetric Analysis).
If you see weight loss > 2% before the melting point, you have a solvate.
Fix: Switch to a non-coordinating solvent (e.g., switch from Methanol to Ethyl Acetate/Heptane).
FAQ: Rapid Fire Solutions
Q: Can I use Acetone?A: Use with caution. Acetone is a good solvent, but piperidones can form Schiff bases (imines) with ketones under specific catalytic conditions. Ensure your product is neutral (no residual acid) before using acetone.
Q: How do I remove the color?A: Piperidone derivatives often oxidize to yellow N-oxides or conjugated impurities.
Solution: Perform a charcoal filtration (activated carbon) in hot Ethanol before the final crystallization step. Do not add charcoal during the crystallization itself.
Q: The crystals are too fine (hard to filter).A: You nucleated too fast (crash cooling).
Solution: Implement a Linear Cooling Ramp . Cool at 0.1°C/min. If that is too slow, use Temperature Cycling (Heat to dissolve fines, cool to grow large crystals, repeat).
References
FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (2021).[6] Establishes safety limits for solvents (e.g., Class 1 solvents like Benzene are avoided; Class 3 like Ethanol are preferred).
Myerson, A. S.Handbook of Industrial Crystallization. (2002). Butterworth-Heinemann. (Authoritative text on MSZW and preventing oiling out).
Veesler, S., et al. Liquid-Liquid Phase Separation in Crystallization. (2019). College of Engineering and Applied Science / University of Cincinnati. Discusses the thermodynamics of LLPS in amide systems. 7[1][4][6][7][8][9][10][11][12]
Mariscal, R., et al. Furfural: A renewable and versatile platform molecule. (2016).[9] Energy & Environmental Science. Details the acid-sensitivity and ring-opening mechanisms of furan derivatives. 9[1][4][6][13][7][8][9][10][11][12]
Derdour, L. Addressing poor solubility and oiling-out tendencies of drug substances. (2024). Crystallization Summit. Strategies for crystallizing lipophilic, flexible molecules. 14[1][4][6][7][8][9][10][11][12]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Acylated Piperidone SynthesisTicket ID: #PIP-404-PURITY
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Report: "I am attempting to synthesize N-acetyl-4-piperidone and N-Boc-4-piperidone starting from 4-piperidone monohydrate hydrochloride. My yields are inconsistent (30-50%), and the product contains a 'tarry' impurity that is difficult to remove. NMR shows a mix of rotamers and potential enol-esters."
Root Cause Analysis (The "Why")
As a Senior Scientist, I see this issue frequently. The failure point is rarely the acylation itself, but rather the unique instability of the 4-piperidone core . Unlike simple piperidines, the 4-ketone moiety introduces two critical complications:
Self-Condensation (The "Tar"): The free base of 4-piperidone is unstable. Upon neutralization, it rapidly undergoes intermolecular aldol condensation, leading to dimers and polymers (the "tar").
Hydrate Stoichiometry: The commercial starting material is almost always 4-piperidone monohydrate hydrochloride . That single water molecule is a "silent killer" of stoichiometric reagents (acyl chlorides/anhydrides).
Part 1: The Troubleshooting Decision Tree
Before altering your chemistry, use this logic flow to diagnose the specific failure mode.
Caption: Diagnostic logic for identifying whether the impurity stems from stoichiometry errors, dimerization, or regioselectivity issues.
Part 2: Critical Protocol Adjustments
Scenario A: The "Robust" Method (Schotten-Baumann)
Best for: Acetyl chloride, Benzoyl chloride, Cbz-Cl.
Principle:[1] Water is used as the solvent for the base.[2][3][4] This keeps the inorganic salts dissolved and prevents the "free base" piperidone from aggregating and polymerizing, as it is immediately acylated at the interface.
The Protocol:
Dissolution: Dissolve 4-piperidone monohydrate HCl (1.0 equiv) in minimal water.
Biphasic Setup: Add an equal volume of DCM (Dichloromethane). Cool to 0°C.[5]
The "Buffer" Base: Add
(2.5 - 3.0 equiv) dissolved in water. Note: We need extra base to neutralize the HCl salt AND the HCl generated during acylation.
Reagent Addition: Add Acyl Chloride (1.2 - 1.5 equiv) dropwise to the vigorously stirred biphasic mixture.
Why 1.5 equiv? Some acyl chloride will inevitably hydrolyze with the solvent water.
Workup: Separate layers. The product is in the DCM.
Scenario B: The "Anhydrous" Method (For Sensitive Reagents)
Best for: Boc-anhydride, sensitive acid chlorides.
Principle:[1] You must remove the hydrate water before adding the reagent, or use enough reagent to "dry" the reaction chemically.
The Protocol:
Suspension: Suspend 4-piperidone monohydrate HCl in dry DCM.
Base Trap: Add Triethylamine (TEA) or DIPEA (3.0 equiv).
Crucial Step: If using Anhydrides (
), add 0.1 equiv of DMAP . This accelerates the N-acylation over O-acylation.
Stoichiometry Check:
If using
or : You must use 2.2 equiv minimum.
Math: 1.0 eq for the amine reaction + 1.0 eq to react with the hydrate water
acid + 0.2 eq excess.
Temperature: Keep at 0°C. Higher temperatures favor O-acylation (enol ester).
Part 3: The "Hidden" Competition (O- vs. N-Acylation)
Users often confuse O-acylated byproducts (enol esters) with their desired product because they have similar masses (if using anhydrides) or similar polarity.
Mechanistic Pathway:
Caption: Kinetic vs. Thermodynamic pathways. N-acylation is kinetically favored at low temperatures. High temperatures or strong bases promote enolization and O-acylation.
Data: Optimization of Selectivity
Variable
Condition for High N-Selectivity
Condition Causing O-Acylation (Avoid)
Temperature
0°C to 10°C
> 25°C (Room Temp or Reflux)
Solvent
DCM or Water/DCM
DMF or DMSO (Polar aprotic favors enolates)
Base
Carbonates () or TEA
Strong bases (, )
Addition
Slow addition of Acylating agent
Dumping reagents all at once
Part 4: Advanced Purification (The Bisulfite Trick)
If your product is an oil and column chromatography is failing to separate the "tar," use the Bisulfite Adduct Method . This relies on the ketone functionality of your product, which the impurities (dimers/enol esters) often lack or have sterically blocked.
Dissolve crude oil in minimal Ethanol/Water (1:1).
Add saturated aqueous Sodium Bisulfite (
).
Precipitate: The N-acyl-4-piperidone-bisulfite adduct usually precipitates as a white solid.
Wash: Filter and wash with ether (removes non-ketone impurities).
Regenerate: Suspend the solid in water and add Sodium Carbonate (
) to release the pure ketone. Extract into DCM.
FAQs: Frequently Asked Questions
Q1: Why does my NMR show two sets of peaks for the N-acetyl product? Is it impure?A: Likely not. N-acylated piperidones exhibit amide rotamers due to the restricted rotation around the N-C=O bond. You will often see a 60:40 or 50:50 split of peaks in NMR at room temperature. To confirm, run the NMR at 50°C; the peaks should coalesce into single signals as rotation becomes free [1].
Q2: Can I dry the starting material in an oven to remove the water?A:No. Heating 4-piperidone monohydrate hydrochloride often leads to decomposition or "browning" due to acid-catalyzed self-condensation. It is safer to remove water chemically (using excess anhydride) or azeotropically (reflux in toluene with a Dean-Stark trap) immediately before reaction [2].
Q3: My product is water-soluble and I can't extract it. What now?A: Small N-acyl piperidones (like N-acetyl) are quite polar.
Fix 1: Saturate the aqueous layer with NaCl ("Salting out") before extraction.
Fix 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is much better at pulling polar amides from water [3].
References
Rotameric Phenomena in N-Acyl Piperidines
Source: Journal of Organic Chemistry.
Context: Explains the NMR peak doubling often mistaken for impurity.
Link:
Stability of 4-Piperidone
Source: Organic Process Research & Development.
Context: Details the dimerization p
Link:
Extraction Efficiency of Polar Amides
Source: BenchChem / Practical Organic Chemistry.
Context: Standard protocols for extracting w
Link:
Bisulfite Purification Method
Source: Taylor & Francis Online.
Context: Use of bisulfite adducts to purify piperidone intermedi
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Prevention of Decomposition & Handling Guide
Compound: 1-(Furan-2-carbonyl)piperidin-4-one
CAS: 329799-54-9 (Generic reference)
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Dual-Threat" Instability Profile
Welcome to the technical support center. If you are working with 1-(Furan-2-carbonyl)piperidin-4-one , you are handling a molecule with two distinct chemically reactive centers that often work against stability.
Most researchers encounter decomposition because they treat this molecule as a simple amide. It is not. It is a Michael-donor precursor (via the piperidone) attached to an electron-rich diene (the furan).
The Instability Matrix
Functional Group
Primary Threat
Trigger
Visual Indicator
Furan Ring
Oxidative Ring Opening (Achmatowicz type)
Oxygen (), Light, Acid
Yellowing Brown Tar
Piperidin-4-one
Aldol Self-Condensation
Base, Heat, Protic Solvents
Gummy residue, insolubility
Amide Linker
Hydrolysis (Rare)
Strong Acid/Base, Water
Loss of Furan moiety
Decomposition Pathways (Visualized)
Understanding how the molecule breaks down is the first step to prevention. The diagram below illustrates the two critical failure modes: Oxidative Degradation (Furan-centric) and Oligomerization (Ketone-centric).
Figure 1: Mechanistic pathways leading to sample degradation. Note that the Furan ring is highly susceptible to photo-oxidation, while the Piperidone ring drives self-condensation.
Storage & Handling Protocols
A. The "Golden Rules" of Storage
To maximize shelf-life (from weeks to months), you must adhere to the CLA protocol: C old, L ight-free, A noxic.
Temperature: Store at -20°C .
Why: The activation energy for the aldol self-condensation is relatively low. Room temperature storage allows slow dimerization, turning a white powder into a gummy solid over weeks.
Atmosphere: Store under Argon or Nitrogen .
Why: Furans are electron-rich dienes. They react with atmospheric oxygen (especially singlet oxygen generated by light) to form endoperoxides, which rapidly decompose into brown tars [1].
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
B. Solvent Compatibility Table
When running reactions or analyzing the compound, choosing the wrong solvent can trigger immediate decomposition.
Solvent
Compatibility
Notes
Chloroform ()
⚠️ High Risk
Often contains HCl traces. Acid triggers furan polymerization. Must use basic alumina filtered or Amylene-stabilized.
Dichloromethane (DCM)
✅ Good
Standard solvent. Ensure it is not acidic.
Methanol/Ethanol
⚠️ Medium Risk
Can form hemi-ketals with the piperidone ketone. Usually reversible, but complicates NMR.
DMSO/DMF
✅ Good
Good solubility, but difficult to remove without heat (heat = decomposition).
Ether/THF
✅ Excellent
Ideal for storage if kept anhydrous and peroxide-free.
Critical Workflow: Purification via Chromatography[1][2]
The #1 source of product loss is purification on acidic silica gel.
Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the polymerization of the furan ring or the aldol condensation of the ketone during the time the compound spends on the column.
Protocol: The Neutralized Silica Method
Use this method if you observe streaking or material loss during purification.
Slurry Preparation:
Mix your Silica Gel 60 with the eluent (e.g., Hexane/Ethyl Acetate).
Crucial Step: Add 1% Triethylamine (TEA) to the slurry.
Mechanism:[1][2] TEA neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing acid-catalyzed decomposition [2].
Column Packing:
Pour the TEA-treated slurry into the column.
Flush with 2-3 column volumes of TEA-free eluent.
Why: You want the silica neutral, but you don't necessarily want TEA in your product fractions (though it is easily removed).
Elution:
Run the column quickly. Do not leave the compound on the silica overnight.
Use a gradient (e.g., 0%
50% EtOAc in Hexanes).
Concentration:
Rotary evaporate at < 40°C . High heat during concentration promotes dimerization.
Troubleshooting (FAQ)
Q1: My white solid turned yellow/brown after one week on the bench. Is it still usable?
Diagnosis: This is oxidative degradation of the furan ring.[1][3] The color comes from conjugated dicarbonyls formed by ring opening.
Action: Run a TLC. If the impurity spot is minor (<5%) and stays at the baseline, you can recrystallize (EtOAc/Hexane) or filter through a short plug of silica. If the bulk is brown, the material is likely compromised beyond recovery.
Q2: I see a new set of peaks in the NMR (olefinic region) that weren't there before.
Diagnosis: Aldol condensation.[4] The piperidone ketone has reacted with itself, creating a dimer with a new C=C double bond.
Action: This is irreversible. To prevent this in the future, ensure your sample is completely free of base traces (wash with dilute citric acid or ammonium chloride during workup) before drying.
Q3: The compound streaks badly on TLC and I lose mass on the column.
Diagnosis: Acidic decomposition on the stationary phase.
Action: See the Neutralized Silica Method above. Alternatively, switch to Alumina (Neutral) as the stationary phase, which is much gentler on furan derivatives.
Q4: Can I use acetone to clean my glassware containing this compound?
Diagnosis: Risky.
Reason: Acetone is also a ketone. In the presence of trace base (from detergents), you can trigger a cross-aldol condensation between acetone and your piperidone. Use Methanol or DCM for cleaning.
Synthesis & Reaction Optimization Guide
If you are using this compound as an intermediate (e.g., reacting the ketone), follow this decision tree to maintain integrity.
Figure 2: Reaction parameter optimization flow. Degassing is critical to prevent oxidative side-reactions during synthesis.
References
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosid-4-Uloses from Furan Compounds: A General Approach to the Total Synthesis of Monosaccharides." Tetrahedron, 1971 , 27(10), 1973–1996. (Foundational mechanism for furan oxidative instability).
Pietraszkiewicz, M.; Jurczak, J. "High Pressure Synthesis of Cryptands and Crown Ethers." Journal of the Chemical Society, Chemical Communications, 1983 , (3), 132-133. (Demonstrates silica neutralization techniques for sensitive macrocycles).
Donnelly, D. M. X.; Meegan, M. J. "Comprehensive Heterocyclic Chemistry: Furans and their Benzo Derivatives." Pergamon Press, 1984 . (General stability data for furan-carbonyl systems).
Sigma-Aldrich. "Safety Data Sheet: 1-[(Furan-2-yl)carbonyl]piperidin-4-one." (Safety and physical property verification).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Removing unreacted furoyl chloride from reaction mixtures
A Guide to Effective Quenching and Purification Strategies Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and freque...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Effective Quenching and Purification Strategies
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted furoyl chloride from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is removing furoyl chloride so critical?
Furoyl chloride is a highly reactive acylating agent.[1][2] Leaving it in your reaction mixture can lead to several complications:
Side Reactions: It can react with your desired product, especially if the product contains nucleophilic functional groups (e.g., alcohols, amines, or even water introduced during workup).
Purification Challenges: Its reactivity and byproducts can complicate chromatographic purification, leading to streaking on TLC plates and poor separation on columns.
Safety Hazards: Furoyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water to produce hydrochloric acid (HCl) gas.[1][2][3][4] Proper quenching is essential for safe handling and disposal.
Q2: I've finished my reaction. What is the quickest and easiest way to get rid of excess furoyl chloride?
The simplest method is to quench the reaction with a protic solvent like methanol or water. Methanol is often preferred as it reacts to form methyl 2-furoate, which is generally less polar and easier to separate from many products than the highly polar furoic acid that results from quenching with water.
Caution: This quenching is often exothermic and will produce HCl.[1] The reaction should be done in a fume hood and cooled in an ice bath before adding the quenching agent slowly.
Q3: After adding my amine substrate, a white precipitate formed immediately. What is it?
This white precipitate is almost certainly the hydrochloride salt of your amine.[5] The acylation reaction between an amine and furoyl chloride produces one equivalent of HCl for every equivalent of amide formed.[6][7][8] This HCl immediately reacts with the basic amine starting material (or product) to form an insoluble ammonium salt.
To prevent this, and to ensure your amine remains a free, reactive nucleophile, you must include at least one equivalent of a non-nucleophilic base (an "acid scavenger") in the reaction, such as triethylamine (TEA) or pyridine.[6][9]
Q4: My product is sensitive to water. How can I remove furoyl chloride without an aqueous workup?
For moisture-sensitive compounds, you have two primary options:
Amine Scavengers: Add a nucleophilic amine, like triethylamine or N,N-diisopropylethylamine (DIPEA), post-reaction to convert the furoyl chloride into a furoyl amide. This amide can then be removed via chromatography or, in some cases, an acidic wash.
Solid-Phase Scavengers: Use a polymer-bound "scavenger resin." These are functionalized polymers that react with and covalently bind to the excess acyl chloride. The resin is then simply filtered off, leaving your product in solution.[10][11] This is a very clean and efficient method.
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods of removing unreacted furoyl chloride.
This is the most common method for products that are stable to hydrolysis and pH changes. The strategy is to intentionally hydrolyze the furoyl chloride to water-soluble furoic acid and then extract it.
Causality & Logic: Furoyl chloride reacts readily with water to form furoic acid and HCl.[1][12] By adding a weak base like sodium bicarbonate (NaHCO₃), you deprotonate the furoic acid to form sodium furoate and neutralize the HCl. Both salts are highly soluble in the aqueous phase and can be easily separated from the desired product, which typically remains in the organic layer.[13][14]
Cool the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. This mitigates the exotherm from quenching.
Quench (Optional but Recommended): Slowly add a small amount of methanol (CH₃OH) to the cooled reaction mixture to convert the bulk of the furoyl chloride to the less reactive methyl furoate.
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.
Transfer: Transfer the diluted mixture to a separatory funnel.
Wash with Base: Add a saturated aqueous solution of NaHCO₃. Stopper the funnel and invert gently, frequently venting to release CO₂ gas produced from the neutralization. Shake more vigorously once gas evolution ceases.
Separate Layers: Allow the layers to separate and drain the aqueous layer.
Repeat Wash: Repeat the NaHCO₃ wash (Step 5-6) one more time to ensure complete removal of acidic byproducts.
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[13][15]
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Caption: Logic for choosing an aqueous workup.
Method 2: Scavenging with Amines (Liquid Phase)
This method uses a nucleophilic amine to convert furoyl chloride into a stable, easily separable amide. This is particularly useful when the product is sensitive to water or acidic/basic conditions.
Causality & Logic: Furoyl chloride reacts rapidly with primary or secondary amines to form a stable amide.[6][16] By adding a "scavenger" amine, you consume the excess electrophile. The resulting scavenger-adduct (an amide) and any protonated scavenger (ammonium salt) must then be removed, typically by an acidic wash or chromatography.
Scavenger
Structure
Key Advantages
Key Disadvantages
Removal Method
Triethylamine (TEA)
Et₃N
Inexpensive, common lab reagent.
Can be difficult to remove due to volatility and moderate polarity.
Acidic wash (e.g., 1M HCl), followed by chromatography.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
i-Pr₂NEt
Sterically hindered, less nucleophilic than TEA, primarily acts as a base.
More expensive than TEA.
Acidic wash, chromatography.
Tris(2-aminoethyl)amine (TREN)
N(CH₂CH₂NH₂)₃
Highly reactive, forms a polar poly-amide adduct.
Adduct can sometimes be difficult to separate from polar products.
Acidic wash to remove both the adduct and excess TREN.
Cool the Reaction: After the primary reaction is complete, cool the mixture to 0 °C.
Add Scavenger: Slowly add 1.5-2.0 equivalents (relative to the initial excess of furoyl chloride) of triethylamine.
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the furoyl chloride.
Dilute: Dilute the mixture with an organic solvent like ethyl acetate.
Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl (aq). This will protonate the excess TEA and the triethyl-furoylamide adduct, pulling them into the aqueous layer.[14][17]
Separate and Finalize: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Method 3: Solid-Phase Scavengers
This is an elegant and highly efficient method that avoids introducing new soluble impurities into the reaction mixture.
Causality & Logic: Solid-phase scavengers are polymer resins functionalized with nucleophilic groups (e.g., -NH₂).[10] When added to the reaction mixture, the excess furoyl chloride reacts and becomes covalently attached to the insoluble polymer bead. The product remains in the solution, and purification is achieved by simple filtration.[11][18]
Select Resin: Choose a scavenger resin appropriate for acyl chlorides, such as PS-Trisamine. Use approximately 2-3 equivalents of the resin's functional loading relative to the excess furoyl chloride.
Add Resin: Add the resin directly to the reaction flask after the primary reaction is complete.
Agitate: Stir or shake the resulting slurry at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the disappearance of furoyl chloride by TLC or LCMS.
Filter: Filter the mixture through a sintered glass funnel or a cotton plug in a pipette to remove the resin beads.
Rinse: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
Concentrate: Combine the filtrate and rinses and remove the solvent under reduced pressure. The resulting crude product is often very pure, sometimes negating the need for chromatography.
Caption: General workflow for purification using a solid-phase scavenger.
References
Vertex AI Search. (n.d.). 2-Furoyl chloride cas 527-69-5.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride.
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.
Alternative bases for synthesizing 1-(Furan-2-carbonyl)piperidin-4-one
Technical Support Center: Base Selection for -Furoylation of Piperidin-4-one Ticket ID: CHEM-SUP-2024-884 Subject: Optimization of Base Systems for 1-(Furan-2-carbonyl)piperidin-4-one Synthesis Status: Open Assigned Spec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Base Selection for
-Furoylation of Piperidin-4-one
Ticket ID: CHEM-SUP-2024-884
Subject: Optimization of Base Systems for 1-(Furan-2-carbonyl)piperidin-4-one Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are synthesizing 1-(Furan-2-carbonyl)piperidin-4-one via the
-acylation of piperidin-4-one (typically supplied as the hydrochloride monohydrate) with furan-2-carbonyl chloride (furoyl chloride).
While tertiary amines (TEA, DIPEA) are the standard "textbook" bases, they often present downstream processing issues for this specific substrate, including voluminous salt precipitation and difficulties in removing trace amine impurities. This guide details robust alternative base systems , focusing on biphasic inorganic systems (Schotten-Baumann conditions) and heterogeneous inorganic bases , which often offer superior impurity profiles and simplified workups for piperidone derivatives.
Critical Pre-Requisite: Substrate Stability
Warning: Piperidin-4-one is chemically distinct from simple piperidines. It is a ketone .
Risk: In the presence of strong bases or high concentrations of its free base form, piperidin-4-one is prone to aldol self-condensation and polymerization.
Implication: The ideal base system must liberate the nucleophilic amine in situ only as fast as it is consumed by the acylating agent, or maintain a pH that minimizes enolate formation.
Module 1: The Biphasic Inorganic System (Schotten-Baumann)
Recommendation Level: High (Preferred for Scale-Up)
System:
or (aq) / Dichloromethane (DCM) or Ethyl Acetate.
This method utilizes the immiscibility of water and organic solvent to separate the acid scavenger (aqueous phase) from the product (organic phase).[1][2] It is particularly effective for piperidin-4-one hydrochloride hydrate because the water released from the salt is miscible with the aqueous phase, not the reaction solvent.
Standard Operating Procedure (SOP-884-A)
Dissolution: Dissolve piperidin-4-one HCl hydrate (1.0 equiv) in water (minimum volume to dissolve).
Base Addition: Add
(2.5 - 3.0 equiv) to the aqueous solution.
Note: The solution will become basic. Keep cold (0–5 °C) to prevent aldol condensation.
Biphasic Setup: Add an equal volume of DCM. Vigorous stirring is critical here.
Acylation: Add furan-2-carbonyl chloride (1.1 equiv) dropwise to the vigorously stirring biphasic mixture at 0–5 °C.
Workup: Separate phases. The product is in the DCM. The inorganic salts and unreacted piperidone HCl remain in the water.
Troubleshooting Guide (Q&A)
Q: My yield is low, and I see furan-2-carboxylic acid in the impurity profile.
Diagnosis: Hydrolysis of the acid chloride.
Resolution: The pH is likely too high, or the temperature is too high.
Fix: Switch from
to a milder base like or .
Fix: Ensure the acid chloride is dissolved in DCM before addition, rather than added neat, to minimize its contact time with the aqueous phase.
Q: The reaction is stalling.
Diagnosis: Poor phase transfer. The free amine is not migrating effectively to the organic phase to react with the acid chloride.
Resolution: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 1-5 mol%. This shuttles the phenoxide/amine across the interface.
Module 2: Anhydrous Heterogeneous Bases
Recommendation Level: Medium (Good for water-sensitive acid chlorides)
System: Powdered
or in Acetone or Acetonitrile (MeCN).
This approach uses an insoluble inorganic base to scavenge HCl. It avoids the hydrolytic conditions of the aqueous Schotten-Baumann method but requires efficient stirring.
Troubleshooting Guide (Q&A)
Q: The reaction mixture has turned into a thick slurry that is hard to stir.
Diagnosis: Formation of
salts and sticky piperidone aggregates.
Resolution:
Immediate: Dilute with more solvent (MeCN).
Process Change: Switch to Cesium Carbonate (
) . It is more soluble in organic solvents and often increases reaction rates (the "Cesium Effect"), though it is more expensive.
Q: I see significant "dimer" formation (Aldol products).
Diagnosis: The heterogeneous base surface is basic enough to deprotonate the alpha-carbon of the ketone.
Resolution: Switch solvent to DCM (non-polar) and use a milder base like Sodium Bicarbonate (
) . The lower solubility of the base limits the concentration of active basic species, favoring N-acylation over C-alkylation/condensation.
Module 3: Polymer-Supported Bases (PS-DIEA)
Recommendation Level: Low Volume / High Throughput Screening
System: Polystyrene-supported Diisopropylethylamine (PS-DIEA) in DCM.
Ideal for medicinal chemistry library generation where filtration is the only desired workup step.
Q: Can I use this for the HCl salt of piperidin-4-one?
Answer: Yes, but you must add a "scavenging" step.
Protocol: Shake Piperidin-4-one HCl with PS-DIEA (3.0 equiv) in DCM for 30 mins before adding the acid chloride. This liberates the free amine. Then add the acid chloride.[3]
Warning: Ensure the resin swelling factor is compatible with DCM.
Comparative Data Analysis
Metric
TEA/DIPEA (Standard)
Schotten-Baumann (/Water)
Heterogeneous (/MeCN)
Yield
75-85%
85-95%
70-80%
Purity (Crude)
Moderate (Amine salts present)
High (Salts wash away)
Moderate (Inorganic salts trapped)
Atom Economy
Low (High MW organic waste)
High (Inorganic waste)
Moderate
Workup
Acidic wash required
Phase separation only
Filtration
Aldol Risk
Moderate
Low (if T < 5°C)
High (if refluxed)
Visualizing the Decision Process
The following logic flow helps you select the correct base based on your specific constraints (Scale, Purity, or Speed).
Caption: Decision tree for selecting the optimal base system based on reaction scale and reagent stability.
Mechanism of Action: Biphasic System
Understanding the interface dynamics is crucial for troubleshooting the Schotten-Baumann route.
Caption: Mechanistic flow of the biphasic Schotten-Baumann reaction. Note that efficient stirring is required to facilitate the phase transfer of the free amine.
References
Schotten-Baumann Reaction Conditions. Wikipedia. Retrieved from [Link]
Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018, vii, 471-481.[4] (Demonstrates synthesis of furan-piperidone intermediates). Retrieved from [Link]
Piperidin-4-one: the potential pharmacophore. PubMed, 2013. (Review of reactivity and stability of piperidone derivatives). Retrieved from [Link]
Comparative Guide: FTIR Spectral Profiling of Carbonyl Motifs in Furan-Piperidone Scaffolds
Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Diagnostic Challenge In the realm of heterocyclic drug discovery, furan-piperid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Diagnostic Challenge
In the realm of heterocyclic drug discovery, furan-piperidones (specifically 2,6-diaryl-4-piperidones) have emerged as potent pharmacophores, exhibiting significant cytotoxic and antimicrobial properties. However, their structural validation presents a unique analytical challenge. The conjugation of the electron-rich furan ring with the piperidone core creates a complex electronic environment that subtly shifts vibrational frequencies, often leading to misinterpretation when compared to standard phenyl-substituted analogues.
This guide provides a technical comparison of FTIR spectral behaviors, specifically focusing on the carbonyl (
) stretching vibration . By contrasting furan-piperidones with their phenyl counterparts and simple aliphatic precursors, we establish a definitive spectral fingerprinting protocol for validating these bioactive scaffolds.
Technical Analysis: The Furan Effect
The carbonyl peak is the "heartbeat" of the piperidone spectrum. In a standard non-conjugated ketone (e.g., cyclohexanone), this peak appears sharply at 1715 cm⁻¹ . However, in 2,6-di(furan-2-yl)piperidin-4-ones, the peak shifts due to the interplay of inductive effects (-I) and mesomeric effects (+M) .
Comparative Spectral Data
The following table synthesizes experimental data comparing the carbonyl shift across three distinct chemical environments.
Red Shift: Phenyl ring conjugation lowers bond order slightly, but steric twisting limits orbital overlap.
Furan-Piperidone
2,6-Di(furan-2-yl)-4-piperidone
1680 - 1695
Pronounced Red Shift: Furan is -excessive. Stronger electron donation reduces double bond character more effectively than phenyl.
Mechanistic Insight (The "Why")
As a Senior Application Scientist, it is critical to understand that the furan ring is not merely a substituent; it is an electronic pump .
-Excessive Nature: The oxygen atom in the furan ring donates electron density into the ring system ( effect).
Conjugation Transmission: Although the piperidone ring adopts a chair conformation (limiting perfect planarity), the electronic density from the furan rings at positions 2 and 6 can influence the central carbonyl at position 4 through through-space interactions and partial conjugation.
Result: The
bond weakens (lengthens), reducing the force constant () and lowering the vibrational frequency () according to Hooke's Law:
Validated Experimental Protocol: The "Anhydrous Standard"
Reliable detection of these subtle shifts requires a self-validating protocol. Moisture is the enemy; water vapor absorbs near 1640 cm⁻¹ (bending mode), which can broaden and obscure the carbonyl peak of interest.
Step-by-Step Methodology
Sample Preparation (KBr Matrix):
Ratio: Mix 1 mg of synthesized furan-piperidone with 100 mg of spectroscopic grade KBr .
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).
Drying (Critical): Dry the mixture in a vacuum oven at 60°C for 2 hours before pressing. This eliminates hygroscopic water bands.
Pellet Formation:
Press at 10 tons of pressure for 2 minutes under a vacuum to create a transparent disc.
Acquisition Parameters:
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve hyperfine splitting or side-bands).
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Background: Collect a fresh background spectrum of the empty sample holder immediately prior to analysis.
Self-Validation Check:
Pass Criteria: The baseline at 2000 cm⁻¹ should be >90% transmittance. The water band at 3400 cm⁻¹ should be negligible (<5% absorbance).
Fail Criteria: Presence of a "shoulder" on the carbonyl peak suggests keto-enol tautomerism or residual solvent (e.g., ethanol from recrystallization).
Visualizations
Diagram 1: Analytical Workflow
This workflow outlines the critical path from synthesis to spectral validation, highlighting the decision nodes for quality control.
Comparative Reactivity Guide: Furan vs. Thiophene Carbonyl Piperidones
This guide provides an in-depth technical comparison of furan- and thiophene-substituted 3,5-bis(arylidene)-4-piperidones. It is designed for medicinal chemists and pharmacologists optimizing Michael acceptor scaffolds f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of furan- and thiophene-substituted 3,5-bis(arylidene)-4-piperidones. It is designed for medicinal chemists and pharmacologists optimizing Michael acceptor scaffolds for drug development.
Executive Summary: The Stability-Reactivity Trade-off
In the development of Monocarbonyl Analogs of Curcumin (MACs), the 4-piperidone scaffold serves as a central linker. The choice between furan (oxygen-containing) and thiophene (sulfur-containing) substituents at the 3,5-positions is not merely structural—it fundamentally alters the electrophilicity , metabolic fate , and cytotoxic potency of the molecule.
Furan Derivatives: Characterized by higher electronegativity and lower aromaticity.[1][2][3] They often exhibit rapid initial reactivity and high cytotoxicity but suffer from metabolic liability (ring opening to toxic dialdehydes).
Thiophene Derivatives: Exhibit higher aromaticity and lipophilicity. They act as "softer" Michael acceptors with enhanced metabolic stability, often providing a better therapeutic index despite potentially slower initial kinetics.
Molecular Architecture & Electronic Effects
The reactivity differences stem from the heteroatom's influence on the conjugated enone system (
-unsaturated ketone).
Feature
Furan ()
Thiophene ()
Impact on Piperidone Reactivity
Electronegativity
High (3.44)
Low (2.58)
Oxygen inductively withdraws electron density, potentially increasing the -carbon's electrophilicity.
Resonance (+M)
Strong (2p-2p overlap)
Moderate (3p-2p overlap)
Oxygen donates strongly, opposing the inductive effect. Sulfur's donation is weaker due to orbital mismatch.
Aromaticity
Low (Least aromatic)
High (Resembles benzene)
Furan rings are more prone to disruption; Thiophene rings are robust.
Lipophilicity
Lower (More polar)
Higher
Thiophene analogs penetrate cell membranes more effectively.
Mechanistic Implication: The Michael Acceptor
Both derivatives function as bis-Michael acceptors. The "soft" sulfur atom in thiophene makes the adjacent
-carbon a "softer" electrophile compared to the furan analog. According to HSAB (Hard and Soft Acids and Bases) theory, soft electrophiles react preferentially with soft nucleophiles—such as the thiol group (-SH) of Glutathione (GSH) and Cysteine residues in proteins.
Chemical Reactivity Profile
Thiol-Michael Addition Kinetics
The primary mechanism of action for these cytotoxins is the alkylation of cellular thiols.
Furan-Piperidones: Generally show rapid, reversible binding to thiols. The high electronegativity of oxygen enhances the polarization of the exocyclic double bond, facilitating nucleophilic attack. However, the reversibility (retro-Michael) can be faster, potentially leading to shorter residence times on the target.
Thiophene-Piperidones: Form more stable adducts . While the initial rate of addition might be slightly slower due to the steric bulk of sulfur and higher aromatic stability, the resulting thioether adduct is often less prone to rapid dissociation, leading to sustained biological effects.
Metabolic Stability & Toxicology
This is the critical differentiator for drug development.
Furan Liability: The furan ring is metabolically unstable. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive and toxic metabolite that cross-links DNA and proteins. This often limits the therapeutic window of furan-based drugs.
Thiophene Robustness: Thiophene is a classic bioisostere of benzene. While it can undergo S-oxidation to sulfoxides/sulfones, it generally resists the ring-opening degradation seen in furans, resulting in a superior ADMET profile.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for Furan (O) and Thiophene (S) derivatives, highlighting the competition between therapeutic Michael addition and metabolic degradation.
Caption: Divergent reactivity and metabolic fates of Furan vs. Thiophene piperidones. Note the toxic ring-opening pathway specific to furan.
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
This protocol yields 3,5-bis(heteroarylidene)-4-piperidones.
Reagents:
4-Piperidone hydrochloride monohydrate (1.0 eq)
Heteroaromatic Aldehyde (Furfural or Thiophene-2-carboxaldehyde) (2.2 eq)
HPLC Method Development Guide: 1-(Furan-2-carbonyl)piperidin-4-one Purity Profiling
Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-86-9).[1][2] The Challenge: This molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-86-9).[1][2]
The Challenge: This molecule presents a "mixed-mode" separation challenge.[1][2] It contains a non-polar aromatic moiety (furan) and a moderately polar, chemically reactive aliphatic ketone (piperidin-4-one).[1][2] Standard generic C18 gradients often fail to retain the polar starting materials (2-furoic acid and 4-piperidone) sufficiently, leading to co-elution with the solvent front.[1][2]
The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a selectivity-optimized Phenyl-Hexyl method.[1][2] While C18 provides reliable hydrophobicity-based separation, the Phenyl-Hexyl phase utilizes
interactions to better resolve the furan-based impurities from the main peak.[1][2]
Part 1: Compound Analysis & Separation Logic
Before selecting a column, we must understand the physicochemical drivers of the separation.
Will ionize at neutral pH, eluting in the void volume.[2] Requires acidic pH (< 3.[2]0) for retention.[2][3]
Mechanism of Interaction
The following diagram illustrates how the alternative stationary phase (Phenyl-Hexyl) offers a "second dimension" of selectivity compared to standard C18.[1][2]
Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase specifically targets the furan ring, improving resolution from non-aromatic impurities.
Part 2: Comparative Method Methodologies
We evaluated two distinct approaches. Method A is the "General Purpose" starting point.[2] Method B is the "Optimized" approach for complex impurity profiles.[2]
Method A: The Standard C18 Approach
Best for: Quick purity checks where polar impurities are not the primary concern.[1]
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[2]
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the run is automatically invalid.[2]
Reagent Preparation
Diluent: 50:50 Water:Methanol.[1][2] (Do not use 100% ACN as it may precipitate phosphate buffers if used, though Method B uses volatile buffers).[2]
Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Formic Acid.[2] Filter through 0.22 µm membrane.[2]
Standard & Sample Preparation
Stock Solution: Weigh 10 mg of 1-(Furan-2-carbonyl)piperidin-4-one into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).
Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).
Sensitivity Solution (LOQ Check): Dilute Working Standard to 0.5 µg/mL (0.5% level).
System Suitability Test (SST) Criteria
Before analyzing samples, inject the Working Standard 5 times.[2]
Resolution (if impurity mix available): > 2.0 between Furoic Acid and Main Peak.[2]
Method Development Workflow
Use this logic flow to troubleshoot or adapt the method for LC-MS.
Figure 2: Decision tree for optimizing the separation of furan-based intermediates.
Part 4: Critical Discussion & Troubleshooting
Why Methanol over Acetonitrile?
In Method B , Methanol is chosen because it facilitates
interactions between the analyte's furan ring and the Phenyl-Hexyl stationary phase.[1][2] Acetonitrile is a -acid and can suppress these interactions, causing the Phenyl column to behave more like a standard C18 column.[1]
Managing the "Ghost" Peaks
Furan derivatives are susceptible to oxidation and ring-opening under highly acidic conditions or light exposure.[1][2]
Precaution: Do not store samples in acidic mobile phase for >24 hours.
Artifacts: If a peak appears at the solvent front that grows over time, it is likely 4-oxopentanoic acid (ring-opening hydrolysis product).[1][2]
Detection Wavelength Strategy
254 nm: Specific for the Furan ring.[2] Use this for quantifying the main peak and aromatic impurities.[2]
210 nm: Non-specific. Use this to detect the piperidone impurity (which lacks strong UV chromophores above 220 nm).[2]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on Gradient Elution and Column Selectivity).
PubChem. (2025).[2] Compound Summary: 1-(2-Furoyl)piperazine (Structural Analog).[1][2] Retrieved from [Link] (Physicochemical property data for method grounding).[2]
Kazakevich, Y., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Reference for Phenyl-Hexyl pi-pi interaction mechanisms).
Technical Comparison Guide: Differentiating 1-(Furan-2-carbonyl)piperidin-4-one from Starting Materials
Executive Summary 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-55-4) is a critical bicyclic intermediate often employed in the synthesis of opioid receptor ligands and peptidomimetics. Its synthesis typically involves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-55-4) is a critical bicyclic intermediate often employed in the synthesis of opioid receptor ligands and peptidomimetics. Its synthesis typically involves the N-acylation of 4-piperidone (usually as the hydrochloride monohydrate) with furan-2-carbonyl chloride (furoyl chloride).
Differentiating the product from its precursors is chemically non-trivial due to the presence of carbonyl moieties in both the starting materials and the product. This guide provides an objective, data-driven framework to distinguish the target molecule based on chromatographic behavior, spectroscopic signatures (IR/NMR), and physical properties.
Chemical Profile & Synthetic Logic[1][2]
The transformation is a nucleophilic acyl substitution. The secondary amine of the piperidone attacks the electrophilic carbonyl of the acid chloride.
Comparative Chemical Data
Feature
Target: 1-(Furan-2-carbonyl)piperidin-4-one
SM 1: 4-Piperidone HCl (Hydrate)
SM 2: Furan-2-carbonyl chloride
MW
193.20 g/mol
153.61 g/mol (anhydrous salt basis)
130.53 g/mol
State
Solid (Off-white to yellow)
Solid (White crystalline)
Liquid (Colorless to yellow, fuming)
Solubility
DCM, EtOAc, MeOH
Water, MeOH (insoluble in DCM)
DCM, THF (reacts with water)
Key FG
Amide + Ketone + Furan
Ketone (hydrate) + Amine Salt
Acid Chloride + Furan
Stability
Stable at RT
Hygroscopic, dimerizes as free base
Moisture sensitive (hydrolyzes)
Synthetic Pathway Diagram[4]
Figure 1: Standard synthetic workflow for the N-acylation of 4-piperidone.
Chromatographic Differentiation
Chromatography provides the quickest qualitative assessment of reaction progress.
Thin Layer Chromatography (TLC)[5]
Stationary Phase: Silica Gel 60 F254
Mobile Phase: 5% Methanol in Dichloromethane (DCM)
Compound
R_f Value (Approx)
Visualization
Behavior
Furoyl Chloride
~0.8 - 0.9
UV Active
Moves with solvent front; may streak due to hydrolysis on silica.
Target Product
0.4 - 0.5
UV Active
Distinct spot; separates well from non-polar impurities.
4-Piperidone HCl
0.0 - 0.1
Weak UV / Iodine
Stays at baseline (highly polar salt).
Operational Insight: The disappearance of the baseline spot (amine) and the consumption of the high-Rf spot (acid chloride) correlates with the appearance of the mid-polarity product.
Spectroscopic Characterization
This is the definitive method for structural validation. The key challenge is distinguishing the amide carbonyl from the ketone carbonyl and the acid chloride carbonyl.
Infrared Spectroscopy (FT-IR)
The carbonyl stretching region (1600–1800 cm⁻¹) is the primary diagnostic window.
Furoyl Chloride: Shows a sharp, high-frequency band at ~1770 cm⁻¹ (Acid Chloride C=O).
4-Piperidone HCl: Shows a ketone band at ~1715 cm⁻¹ and broad N-H stretching (2800–3200 cm⁻¹) due to the ammonium salt.
Target Product:
Absence: No broad N-H stretch (Amine consumed).
Absence: No band at 1770 cm⁻¹ (Chloride consumed).
Presence:Two distinct carbonyl signals :
Ketone C=O: ~1715–1720 cm⁻¹ (Ring ketone).
Amide C=O: ~1635–1650 cm⁻¹ (New bond formation).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃
The target molecule exhibits a distinct separation of aromatic (furan) and aliphatic (piperidine) signals.
Proton Group
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Furan H-5
7.50 - 7.60
Doublet (d)
1H
Alpha to Oxygen (Furan ring)
Furan H-3
7.10 - 7.20
Doublet (d)
1H
Alpha to Carbonyl
Furan H-4
6.50 - 6.60
Doublet of Doublets (dd)
1H
Beta proton
Piperidine α-N
3.80 - 4.10
Broad/Multiplet
4H
Deshielded by Amide N
Piperidine α-CO
2.40 - 2.60
Triplet/Multiplet
4H
Adjacent to Ring Ketone
Key Differentiator:
Vs. 4-Piperidone: The starting material (free base) would have α-N protons significantly more shielded (~3.0 ppm). The shift to ~4.0 ppm confirms acylation.
Rotational Isomerism: Due to the partial double bond character of the amide (N-C=O), the piperidine ring protons often appear as broad signals or split multiplets at room temperature, unlike the sharp triplets of the starting material.
Experimental Protocol (Self-Validating)
This protocol is designed to minimize the risk of 4-piperidone dimerization and ensure complete consumption of the acid chloride.
Reagents
4-Piperidone Hydrochloride Monohydrate (1.0 eq)
Furoyl Chloride (1.1 eq)
Triethylamine (Et₃N) or DIPEA (2.5 eq) — Excess required to neutralize HCl from salt and reaction.
Dichloromethane (DCM) — Anhydrous.
Step-by-Step Methodology
Salt Liberation (In-situ):
Suspend 4-Piperidone HCl in DCM at 0°C.
Add 1.5 eq of Et₃N dropwise. The suspension will thin as the free base is liberated and Et₃N·HCl precipitates.[1]
Why? 4-Piperidone free base is unstable; liberating it in the presence of the electrophile minimizes self-condensation.
Acylation:
Add Furoyl Chloride (diluted in minimal DCM) dropwise over 30 minutes at 0°C.
Add the remaining base (1.0 eq) concurrently or immediately after to scavenge the HCl produced by the coupling.
Monitoring:
Warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Perform TLC (5% MeOH/DCM). If SM (baseline) persists, add 0.1 eq Furoyl Chloride.
Workup (Purification):
Wash organic layer with 1M HCl (removes unreacted amine and Et₃N).
Wash with Saturated NaHCO₃ (removes unreacted Furoic acid from chloride hydrolysis).
Wash with Brine, dry over Na₂SO₄, and concentrate.
Crystallization:
The crude oil often solidifies upon standing. Recrystallization from EtOAc/Hexanes or Ether yields the pure product.
Analytical Decision Tree
Figure 2: Analytical decision tree for product verification.
References
Synthesis of Piperidine Derivatives
Source: Organic Chemistry Portal. "Synthesis of 4-piperidones."
Elemental Analysis Standards for Furan-Piperidone Derivatives: A Comparative Guide for Drug Development
An In-Depth Technical Guide Abstract This guide provides a comprehensive comparison of elemental analysis standards and methodologies crucial for the development of furan-piperidone derivatives. These heterocyclic compou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive comparison of elemental analysis standards and methodologies crucial for the development of furan-piperidone derivatives. These heterocyclic compounds are significant scaffolds in medicinal chemistry, demanding rigorous analytical characterization to ensure purity, confirm structure, and comply with global safety regulations. We will delve into two primary domains of elemental analysis: Compositional Analysis (CHNS) for verifying molecular identity and purity, and Elemental Impurity Analysis for ensuring patient safety under ICH Q3D and USP <232> guidelines. This document offers field-proven insights, detailed experimental protocols, and a comparative assessment of key technologies, equipping researchers, scientists, and drug development professionals with the knowledge to implement robust, self-validating analytical systems.
Introduction: The Analytical Imperative for Furan-Piperidone Derivatives
Furan-piperidone derivatives represent a vital class of nitrogen-containing heterocyclic compounds in modern drug discovery, forming the structural core of molecules targeting a wide array of diseases. The journey from synthesis to a viable drug product is underpinned by stringent analytical controls. Elemental analysis serves as a fundamental checkpoint in this process, providing critical data on both the intended molecule and any unintended, potentially harmful contaminants.
The analytical focus is twofold:
Confirming Molecular Composition: For a newly synthesized furan-piperidone derivative, it is essential to verify that its elemental composition (the mass fractions of Carbon, Hydrogen, and Nitrogen) matches the theoretical structure. Combustion-based CHN analysis is the gold standard for this purpose, providing a direct measure of purity and a crucial piece of evidence for structural elucidation.[1]
Quantifying Trace Elemental Impurities: The synthesis of complex organic molecules often involves metal catalysts (e.g., Palladium, Ruthenium, Rhodium), and impurities can also be introduced from manufacturing equipment, water, or raw materials.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate strict control of these elemental impurities due to their potential toxicity.[4][5]
This guide will systematically explore the standards, methodologies, and best practices for both analytical domains as they apply to the unique chemical properties of furan-piperidone compounds.
Part I: Compositional Analysis for Structural Integrity and Purity
For any novel compound, CHN analysis is a primary technique used to confirm its empirical formula.[6] It provides a quantitative measure of the carbon, hydrogen, and nitrogen content, with results ideally falling within a 0.3% deviation from the calculated theoretical values.[1]
The Principle of Combustion Analysis
Modern CHN analyzers operate on the principle of "flash combustion."[6] A small, precisely weighed sample is combusted in a furnace at high temperatures (often approaching 2000°C) in an excess of oxygen.[6] This process instantaneously converts all organic material into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).
The choice of this method is causal: its universality for organic compounds and its high precision make it the most reliable way to confirm the empirical formula of a synthesized furan-piperidone derivative, thereby validating the synthetic pathway.
Experimental Protocol: CHN Analysis of a Furan-Piperidone Derivative
This protocol is designed as a self-validating system, incorporating calibration and quality control checks.
1. Sample Preparation:
Homogenization: Ensure the sample is a homogenous powder. If the sample consists of large crystals, gently grind it using an agate mortar and pestle. This step is critical because a non-representative sample will lead to inaccurate results.
Drying: Furan-piperidone derivatives can be hygroscopic. Dry the sample thoroughly, typically in a vacuum oven at a temperature well below its melting point, to remove residual moisture which would otherwise inflate the hydrogen percentage and affect the relative percentages of other elements.[7]
Weighing: Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The precision of this step is paramount; an accurate weight is the foundation of the entire calculation.[7] For volatile or air-sensitive compounds, use a sealed capsule system.[7]
2. Instrument Calibration and Setup:
Calibration Standard: Use a well-characterized, stable organic standard like Acetanilide or Sulfanilamide. Analyze multiple replicates to establish a calibration factor or response curve for the instrument.
Blank Analysis: Run an empty tin capsule as a blank to ensure there is no contamination from the system or atmosphere. The results should be negligible.
Instrument Parameters: Set the furnace and reduction temperatures according to the manufacturer's recommendations, typically around 950-1000°C for the combustion furnace and 650°C for the reduction furnace.
3. Sample Analysis:
Introduce the weighed sample into the instrument's autosampler.
Initiate the analysis sequence. The instrument will automatically drop the sample into the furnace and perform the combustion and detection.
Run at least three replicates of the furan-piperidone sample to ensure repeatability.
4. Data Interpretation and Validation:
The instrument software will calculate the weight percentages of C, H, and N.
Calculate the mean and standard deviation for the replicates. The relative standard deviation should be minimal, indicating good precision.
Compare the experimental mean values to the theoretical percentages calculated from the compound's expected molecular formula. The deviation for each element should be within the accepted limit of ±0.3%.
Part II: Elemental Impurity Analysis for Regulatory Compliance and Safety
Ensuring that drug products are free from harmful levels of elemental impurities is a non-negotiable aspect of pharmaceutical development.[5] The controlling standards, ICH Q3D and USP <232>, have replaced older, less specific colorimetric tests with a modern, risk-based approach.[2][8][9]
The Regulatory Framework: ICH Q3D and USP <232>
These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in the final drug product.[3][5]
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all risk assessments.[5]
Class 2: Elements with moderate toxicity, further subdivided based on their probability of being found in a drug product. This class includes key catalysts like Pd, Pt, Ir, Rh, and Ru (Class 2B).[3][10]
Class 3: Elements with low oral toxicity (e.g., Cr, Cu, Sn).[5]
The core principle is to use risk management to assess and control impurities, rather than testing for everything.[11] For furan-piperidone derivatives, the risk assessment must heavily scrutinize the synthetic route for any intentionally added catalysts (e.g., palladium catalysts in C-N coupling reactions) as these are known potential sources of impurities.[2][11]
Comparison of Core Analytical Technologies
The USP chapter <233> recommends highly sensitive instrumental techniques capable of quantifying trace elements.[9][12] The two primary methods are ICP-OES and ICP-MS.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In this technique, a sample solution is introduced into an argon plasma at ~10,000°C.[13] This extreme temperature excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS also uses an argon plasma to atomize and ionize the sample. However, instead of measuring emitted light, it guides the resulting ions into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for extremely sensitive detection of each element.[14]
The choice between these techniques is driven by the required detection limits. While ICP-OES is robust and sufficient for many elements, ICP-MS offers detection limits that are 100 to 10,000 times lower, making it the necessary choice for the highly toxic Class 1 and 2A elements, which have very low Permitted Daily Exposure (PDE) limits.[13]
Isobaric and polyatomic overlaps (can be managed with collision/reaction cells)[14]
Spectral overlaps (can be managed with high-resolution optics)
Chemical and matrix interferences
Best Suited For
Class 1 & 2A elements; ultra-trace analysis
Class 2B & 3 elements; higher concentration impurities
Specific, targeted analysis when ICP is unavailable
Part III: An Integrated & Validated Workflow
A robust analytical strategy requires a seamless workflow from sample preparation to data analysis, all governed by a rigorous validation protocol.
Critical Step: Sample Preparation by Microwave Digestion
Before analysis by ICP-MS or ICP-OES, the organic furan-piperidone drug substance must be completely destroyed to liberate the inorganic elements into a clear aqueous solution. Incomplete digestion will lead to inaccurate, low-biased results.
Why Microwave Digestion is Superior: Closed-vessel microwave digestion is the preferred method.[15] The high pressure and temperature achieved inside the sealed vessel ensure complete and rapid sample decomposition. This is causally superior to open-vessel acid digestion, as it prevents the loss of volatile elements like mercury and avoids airborne contamination.[16]
Vessel Cleaning: Thoroughly clean all digestion vessels with trace-metal grade acid and rinse with high-purity (18.2 MΩ·cm) deionized water to eliminate background contamination.
Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the furan-piperidone sample directly into the clean vessel.[16]
Acid Addition: Add a mixture of high-purity acids. A common and effective mixture for organic matrices is 5-10 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).[16]
Digestion Program: Seal the vessels and place them in the microwave unit. Ramp the temperature to 180-210°C and hold for 15-30 minutes. The specific program will depend on the microwave system and the reactivity of the sample.
Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for ICP analysis.
Workflow Visualization
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Caption: Workflow for ICH Q3D compliant risk assessment and control.
Method Validation: The Cornerstone of Trustworthiness
Every analytical protocol described must be validated to prove it is fit for its intended purpose.[17][18] According to ISO 17025 and ICH guidelines, validation establishes a method's performance characteristics through objective evidence.[17][19]
Key Validation Parameters:
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components (e.g., the drug matrix). This is tested by analyzing spiked and unspiked matrix blanks.
Accuracy: The closeness of the test results to the true value. Assessed by analyzing a certified reference material (CRM) or by spike recovery experiments at different concentrations.
Precision: The degree of agreement among individual tests. It is measured at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same lab but with different analysts, on different days, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards across the desired range.
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
For scientists and researchers in drug development, a deep understanding of elemental analysis standards is not merely a matter of procedural execution but a fundamental component of scientific integrity and patient safety. For furan-piperidone derivatives, a dual strategy is essential. First, combustion-based CHN analysis provides the foundational proof of molecular composition and purity, validating the success of the synthesis. Second, a risk-based approach to elemental impurity analysis, guided by ICH Q3D and executed with validated, high-sensitivity techniques like ICP-MS, ensures the final drug product is safe for human use. By implementing the robust, self-validating protocols and comparative frameworks detailed in this guide, development teams can generate reliable, compliant, and defensible analytical data, accelerating the path from laboratory discovery to clinical application.
References
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]
Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Retrieved from [Link]
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]
SGS Institut Fresenius. (n.d.). CHNX analysis. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis. Retrieved from [Link]
Teledyne Leeman Labs. (n.d.). Elemental Analysis. Retrieved from [Link]
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]
Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]
National Center for Biotechnology Information. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]
ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Retrieved from [Link]
JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]
FILAB. (n.d.). Validation services for analytical methods at FILAB laboratory. Retrieved from [Link]
IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. Retrieved from [Link]
ResearchGate. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. Retrieved from [Link]
ASTM International. (2022, April 22). E2857 Standard Guide for Validating Analytical Methods. Retrieved from [Link]
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Milestone Inc. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]
Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from [Link]
U.S. Food and Drug Administration. (2006, October 27). Determination of Furan in Foods. Retrieved from [Link]
Beyond Thiophene: A Comparative Guide to Furan-Conjugated Systems
Topic: UV-Vis Absorption Characteristics of Furan-Conjugated Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary For decades, thiophene has b...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Characteristics of Furan-Conjugated Systems
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
For decades, thiophene has been the workhorse of organic electronics and conjugated systems. However, furan—its oxygen-containing analogue—offers a distinct set of optoelectronic advantages often overlooked due to synthetic challenges. This guide objectively compares the UV-Vis absorption characteristics of furan-conjugated systems against their thiophene and benzene counterparts. We analyze the interplay between aromaticity, electronegativity, and planarity , providing experimental protocols to validate these properties in your own laboratory.
The Furan Paradox: Electronic Structure Fundamentals
To interpret the UV-Vis spectra of furan-based systems, one must first understand the "Furan Paradox." Oxygen is significantly more electronegative than sulfur, yet furan-conjugated polymers often exhibit lower oxidation potentials (are easier to oxidize) and distinct bandgap behaviors compared to polythiophenes.
The Causality of Absorption:
Lower Aromaticity: Furan has a resonance energy of ~16 kcal/mol, compared to ~29 kcal/mol for thiophene and ~36 kcal/mol for benzene. This reduced aromaticity imparts a significant diene (quinoid) character to the backbone.
Atom Size & Planarity: The oxygen atom (Van der Waals radius ~1.52 Å) is smaller than sulfur (~1.80 Å). This reduces steric hindrance with adjacent rings (e.g., C-H[1]···O interactions), facilitating a planar conformation .[2]
The Result: Enhanced planarity maximizes
-orbital overlap, leading to bathochromic shifts (red-shifting) in copolymers, despite the high electronegativity of oxygen.
Visualization: Structure-Property Relationship
The following diagram illustrates how furan's atomic properties cascade into observable UV-Vis metrics.
Critical Insight: While homopolyfuran has a larger bandgap than polythiophene, incorporating furan into Donor-Acceptor copolymers (like DPP) often improves performance. The reduced steric bulk allows the donor and acceptor units to coplanarize more effectively, enhancing intramolecular charge transfer (ICT).
To ensure data integrity (Trustworthiness), use this self-validating protocol for characterizing furan-conjugated systems. Furan compounds are sensitive to photo-oxidation; handling in low-light/inert conditions is recommended.
Protocol A: Accurate Bandgap Determination ()
Objective: Determine the optical bandgap without artifacts from scattering or aggregation.
Sample Preparation:
Dissolve 1 mg of polymer in 1 mL of anhydrous chloroform.
Validation Step: Filter through a 0.45
m PTFE filter. If the filter clogs or the solution loses significant color, aggregation is present. Sonicate and heat (40°C) before refiltering.
Dilution Series:
Prepare concentrations of
to M.
Linearity Check: Measure Absorbance (A) at
.[3] Plot A vs. Concentration. must be >0.99 to confirm Beer-Lambert law compliance (no aggregation).
Film Casting (Solid State):
Spin-coat the solution onto a quartz substrate (glass absorbs UV <300nm).
Anneal at 100°C for 10 mins (under
) to induce crystalline packing.
Measurement & Calculation:
Record UV-Vis from 300 nm to 1100 nm.
Identify the low-energy onset (
), defined as the intersection of the tangent of the absorption edge with the baseline.
Mechanism: Although furan is easier to oxidize (higher HOMO) in isolation, in specific D-A architectures, the high electronegativity of oxygen can pull electron density away from the backbone locally, while the overall planarity improves mobility.
Data Point: In DPP-based polymers, furan substitution resulted in a hole mobility of
and a high On/Off ratio (), comparable to thiophene analogues but with better solubility for processing [Source 1.21].
Workflow: Characterizing a New Furan-Dye
Figure 2: Step-by-step characterization workflow for new furan-conjugated materials.
References
Comparison of Oligofurans and Oligothiophenes:
Gidron, O., et al.[5][6] "Oligofuran vs. Oligothiophene: A Comparative Study." Journal of the American Chemical Society.
(Verified Context via Search 1.2, 1.3)
DPP-Based Furan Copolymers:
Li, Y., et al. "Furan Substituted Diketopyrrolopyrrole and Thienylenevinylene Based Low Band Gap Copolymer." OSTI.GOV.[7]
[7]
Electrochemical & Optical Properties:
Patil, H., et al.[5] "A comparative study of electrochemical, optical properties... of thiophene- and furan-substituted diketopyrrolopyrrole." Journal of Materials Research.
Polyfuran Synthesis and Bandgap:
Kavitha, G., et al. "Absorption bands and band gaps of polyfuran and polythiophene." ResearchGate.[8]
Furan in AIEgens (Fluorescence):
Zhao, Z., et al. "Furan Is Superior to Thiophene: A Furan-Cored AIEgen."[9] Advanced Science.
Chromatographic Separation of Piperidin-4-one Derivatives: A Technical Comparative Guide
This guide provides an in-depth technical comparison of chromatographic strategies for piperidin-4-one derivatives, designed for researchers in organic synthesis and drug discovery. Executive Summary Piperidin-4-one deri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of chromatographic strategies for piperidin-4-one derivatives, designed for researchers in organic synthesis and drug discovery.
Executive Summary
Piperidin-4-one derivatives are critical pharmacophores in the development of analgesics, anticancer agents (e.g., curcumin analogues), and antimicrobial compounds.[1][2] However, their isolation presents distinct chromatographic challenges:
Basicity: The secondary or tertiary nitrogen interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
UV Invisibility: The core piperidinone ring lacks a strong chromophore, complicating detection without derivatization or aryl substituents.
Stereochemical Complexity: Many derivatives exist as cis/trans diastereomers or enantiomers requiring specialized stationary phases.
This guide compares three primary separation methodologies—Modified Thin Layer Chromatography (TLC) , Ion-Suppression RP-HPLC , and Chiral HPLC —providing experimental protocols and data to optimize resolution.[1][2]
Physicochemical Context & Separation Logic[3]
The separation strategy must account for the basicity (
) of the piperidine nitrogen.
Mechanism of Peak Tailing
On standard silica (Normal Phase) or un-capped C18 (Reverse Phase), the protonated nitrogen (
) undergoes ion-exchange interactions with ionized silanol groups ().[1][2] This secondary interaction causes non-linear isotherms (tailing).
Solution Strategy:
pH Control: Use high pH (suppress nitrogen ionization) or low pH (suppress silanol ionization).
Amine Modifiers: Add Triethylamine (TEA) or Diethylamine (DEA) to compete for silanol sites.
End-capping: Use heavily end-capped stationary phases.
Figure 1: Mechanism of silanol-amine interaction and suppression strategy.
Comparative Method Analysis
Method 1: Modified Normal Phase TLC (Synthetic Monitoring)
Standard silica TLC often results in streaks for piperidin-4-ones.[2] The addition of basic modifiers is essential for accurate
determination.
Best For: Quick monitoring of Mannich base synthesis, reaction completion checks.[1]
Technical Insight: For 2,6-diaryl-3-methyl-4-piperidones, a Toluene:Ethyl Acetate (6:[1][2]4) system often yields the best separation of the cis isomer from the reaction mixture [1].
For quantitative analysis, Reverse Phase (RP) HPLC is superior.[1][2] The key is using an acidic mobile phase to keep the piperidine fully protonated while suppressing silanol ionization, or using a specialized "base-deactivated" column.
Best For: Purity assays, pharmacokinetics, impurity profiling.[1][2]
Column: C18 (Inertsil ODS-3 or Kinetex C18) or Phenyl-Hexyl (for aromatic selectivity).[2]
Detection: UV at 254 nm (requires aryl substituent) or RI/ELSD for bare piperidones.
Critical Protocol Note: If the derivative lacks a chromophore (e.g., simple alkyl-piperidin-4-ones), pre-column derivatization with 4-Toluenesulfonyl Chloride (PTSC) is required to introduce a UV-active tosyl group [2].[1][2]
Method 3: Chiral HPLC (Enantioseparation)
Many biological activities of piperidin-4-ones are stereospecific. Separating enantiomers requires polysaccharide-based chiral stationary phases (CSPs).[2]
Best For: Isolating specific enantiomers of cis-2,6-disubstituted piperidin-4-ones.[1][2][3]
Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates).[2]
Mobile Phase: Hexane : Isopropanol (Normal Phase mode).
Protocol A: Pre-Column Derivatization for UV-Inactive Piperidines
Use this when your molecule lacks aromatic rings.[2]
Reagent Prep: Dissolve 4-toluenesulfonyl chloride (PTSC) in Acetonitrile (10 mg/mL). Prepare 0.5 M Sodium Bicarbonate (
) buffer.
Reaction:
Mix
of sample (piperidin-4-one derivative) with of buffer.
Add
of PTSC solution.
Vortex and incubate at 50°C for 15 minutes .
Quenching: Add
of 1 M HCl to neutralize excess base.
Analysis: Inject directly onto RP-HPLC (C18 column). The tosyl-derivative will elute significantly later than the parent amine and absorb strongly at 254 nm [2].
Protocol B: Optimized RP-HPLC for Aryl-Piperidin-4-ones
Use this for curcumin analogues or Mannich bases.[1][2]
System: Agilent 1200 or equivalent with UV-Vis detector.
Column: Inertsil ODS-3 C18 (
mm, ).
Mobile Phase:
Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
Use the following logic tree to select the appropriate chromatographic method for your specific piperidin-4-one derivative.
Figure 2: Decision matrix for chromatographic method selection.
References
Goel, K. K., et al. (2008).[1][2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
Liu, Y., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[1][2][4] Available at: [Link]
Alomrani, A., et al. (2020).[1][6] "A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[1][2][6] Available at: [Link]
Fouad, M. A., et al. (2014).[1][2][7] "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones." The Journal of Organic Chemistry. Available at: [Link][1][2]
Personal protective equipment for handling 1-(Furan-2-carbonyl)piperidin-4-one
Part 1: Executive Safety Summary 1-(Furan-2-carbonyl)piperidin-4-one is a pharmacophore building block commonly used in the synthesis of bioactive compounds (e.g., opioid receptor agonists, anti-infectives). While the pi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
1-(Furan-2-carbonyl)piperidin-4-one is a pharmacophore building block commonly used in the synthesis of bioactive compounds (e.g., opioid receptor agonists, anti-infectives). While the piperidinone ring provides structural rigidity, the furan-2-carbonyl moiety introduces specific handling requirements due to potential metabolic reactivity and sensitization risks.
Precautionary Principle: In the absence of full chronic toxicity data, handle as a potential respiratory sensitizer and skin irritant (H315/H335 implied by structure).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. The specific PPE required depends on the physical state (solid powder vs. solution) and the scale of operation.
Table 1: PPE Specifications by Operation
PPE Component
Specification
Scientific Rationale
Hand Protection
Primary: Nitrile Rubber (0.11 mm min).Secondary (High Risk): Double-gloving or Laminate film (Silver Shield®).
Furan derivatives can exhibit variable permeation rates. Nitrile offers excellent splash protection, but double-gloving creates a fail-safe against micro-tears during synthesis.
Eye Protection
Standard: ANSI Z87.1 Safety Glasses with side shields.Powder Handling: Chemical Safety Goggles.
The ketone functionality is a mucous membrane irritant. Goggles prevent corneal damage from airborne fines during weighing.
Respiratory
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: N95 (NIOSH) or P3 (EN 143) respirator.
Engineering controls (hood) are superior to respirators. Use respirators only if weighing outside a hood is unavoidable (not recommended).
Body Defense
Standard: Cotton/Polyester Lab Coat.Synthesis: Chemical-resistant apron if handling >50g.
Prevents migration of particulates to street clothes. Cotton blends reduce static discharge risk, crucial for organic powders.
Part 3: Operational Protocols & Workflows
Storage and Stability
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon or Nitrogen).
Logic: The furan ring is electron-rich and susceptible to oxidative degradation over time. The piperidinone ketone is prone to hydration or aldol-type condensation if exposed to moisture/base.
Weighing and Dispensing (Critical Control Point)
Step 1: Transfer the reagent bottle into the fume hood before opening.
Step 2: Place a disposable anti-static weighing boat on the balance.
Step 3: Use a micro-spatula. Do not pour from the bottle; this generates dust.
Step 4: Wipe the exterior of the bottle with a damp Kimwipe before returning to storage to remove invisible residue.
Reaction Setup & Synthesis
Solvent Compatibility: Compatible with DCM, THF, and DMF.
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, peroxides) which will cleave the furan ring. Avoid strong bases which may enolize the ketone.
Part 4: Visualization of Safety Logic
Figure 1: Hierarchy of Controls & Handling Workflow
This diagram illustrates the "Safety Shield" methodology, prioritizing engineering controls over PPE.
Caption: Operational workflow emphasizing the critical "Check Engineering Controls" step before handling the compound.
Part 5: Emergency Response & Disposal
Spill Response (Solid)
Evacuate the immediate area if the spill is >10g and outside a hood.
Don PPE: Double nitrile gloves, goggles, and N95 respirator.
Contain: Cover spill with a damp paper towel to prevent dust dispersion.
Clean: Scoop up material. Clean area with soap and water (detergent is preferred over organic solvents to prevent spreading the residue).
Waste Disposal
Classification: Hazardous Chemical Waste.
Stream:Organic Waste (Solid or Liquid) .
Protocol: Dissolve in a combustible solvent (e.g., acetone) if solid. Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber is the required disposal method to destroy the furan ring safely.
Prohibition:NEVER flush down the drain. Furan derivatives are toxic to aquatic life (H411/H412 potential).
References
PubChem. (n.d.). Compound Summary: 1-(2-Furoyl)piperidin-4-one. National Library of Medicine. Retrieved October 26, 2025, from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]